molecular formula C21H21O3P B7805257 Tri-p-tolyl phosphite CAS No. 25586-42-9

Tri-p-tolyl phosphite

Cat. No.: B7805257
CAS No.: 25586-42-9
M. Wt: 352.4 g/mol
InChI Key: FEVFLQDDNUQKRY-UHFFFAOYSA-N
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Description

Tri-p-tolyl phosphite is a useful research compound. Its molecular formula is C21H21O3P and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tri-p-tolyl phosphite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tri-p-tolyl phosphite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-methylphenyl) phosphite
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InChI

InChI=1S/C21H21O3P/c1-16-4-10-19(11-5-16)22-25(23-20-12-6-17(2)7-13-20)24-21-14-8-18(3)9-15-21/h4-15H,1-3H3
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InChI Key

FEVFLQDDNUQKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21O3P
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DSSTOX Substance ID

DTXSID1060718
Record name Phosphorous acid, tris(4-methylphenyl) ester
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Molecular Weight

352.4 g/mol
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CAS No.

620-42-8, 25586-42-9
Record name Phosphorous acid, tris(4-methylphenyl) ester
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Record name Phosphorous acid, tris(methylphenyl) ester
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Record name TRIS(METHYLPHENYL) PHOSPHITE
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Foundational & Exploratory

Tri-p-tolyl phosphite synthesis from p-cresol and PCl3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Tri-p-tolyl Phosphite from p-Cresol and Phosphorus Trichloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of tri-p-tolyl phosphite, a significant organophosphorus compound utilized as a stabilizer, antioxidant, and chemical intermediate.[1] The synthesis is achieved through the reaction of p-cresol with phosphorus trichloride (PCl₃). This document details the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide integrates established chemical principles with practical, field-proven insights to ensure a safe, reliable, and efficient synthesis.

Introduction and Significance

Tri-p-tolyl phosphite, also known as phosphorous acid tri-p-tolyl ester, is a versatile organophosphorus compound. Its utility stems from its ability to act as a highly effective antioxidant and thermal stabilizer in polymers such as plastics and elastomers, where it prevents oxidative degradation and prolongs material lifespan.[1] Furthermore, it serves as a valuable intermediate in the synthesis of other organophosphorus compounds, including flame retardants and ligands for coordination chemistry.[1] The most common and direct synthetic route involves the reaction of phosphorus trichloride with p-cresol, often in the presence of a base to act as an acid scavenger.[2]

Reaction Mechanism and Chemical Principles

The synthesis of tri-p-tolyl phosphite is a classic example of nucleophilic substitution at a phosphorus(III) center. The reaction proceeds through a stepwise mechanism where the three chlorine atoms of phosphorus trichloride are sequentially replaced by p-cresolate groups.

Mechanism:

  • First Substitution: The hydroxyl group of a p-cresol molecule acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This results in the formation of a p-tolyloxy dichlorophosphite intermediate and the liberation of one molecule of hydrogen chloride (HCl).

  • Second Substitution: A second molecule of p-cresol reacts with the p-tolyloxy dichlorophosphite intermediate, yielding di(p-tolyl)oxy chlorophosphite and another molecule of HCl.

  • Third Substitution: The final substitution occurs when a third molecule of p-cresol displaces the last chlorine atom, forming the desired product, tri-p-tolyl phosphite, and a final molecule of HCl.

The overall balanced chemical equation is:

3 CH₃C₆H₄OH + PCl₃ → P(OC₆H₄CH₃)₃ + 3 HCl

A critical aspect of this synthesis is the management of the hydrogen chloride byproduct. HCl can protonate the p-cresol, reducing its nucleophilicity and slowing the reaction. To drive the equilibrium towards the product, the HCl must be removed from the reaction mixture. This is typically achieved in one of two ways:

  • Use of a Base: An amine base, such as triethylamine or pyridine, is added to the reaction mixture. It reacts with the generated HCl to form a stable ammonium salt, which can be easily filtered off during work-up.[3]

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen through the reaction mixture can physically remove the dissolved HCl gas, shifting the reaction equilibrium forward.[4] This method avoids the need for a base and simplifies purification.

Detailed Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of tri-p-tolyl phosphite. The causality behind each step is explained to ensure both reproducibility and a thorough understanding of the process.

Reagents and Equipment
Reagent/EquipmentPurpose
p-CresolStarting material (Nucleophile)
Phosphorus Trichloride (PCl₃)Starting material (Electrophile)
Triethylamine (TEA)Acid scavenger (Base)
Anhydrous Solvent (e.g., Toluene)Reaction medium; must be dry to prevent PCl₃ hydrolysis
500 mL Three-necked round-bottom flaskReaction vessel
Magnetic stirrer and stir barTo ensure homogeneous mixing
Dropping funnelFor controlled, dropwise addition of PCl₃
Condenser with drying tubeTo prevent atmospheric moisture ingress and contain vapors
Inert gas line (Nitrogen or Argon)To maintain an anhydrous, inert atmosphere
Heating mantle / Oil bathFor controlled heating of the reaction
Ice bathFor initial cooling and controlling the exothermic reaction
Quantitative Data

The following table outlines the reagent quantities based on a 0.1 mole PCl₃ scale.

ReagentMolecular Weight ( g/mol )Moles (mol)Mass (g)Volume (mL)Molar Ratio
p-Cresol108.140.3032.44-3.0
Phosphorus Trichloride137.330.1013.738.71.0
Triethylamine101.190.3333.446.03.3
Anhydrous Toluene---250-

Note: A slight excess of triethylamine (10%) is used to ensure complete neutralization of the generated HCl.[3]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up Setup Assemble dry three-necked flask with stirrer, dropping funnel, and condenser under N₂ AddReagents Charge flask with p-cresol, triethylamine, and anhydrous toluene Setup->AddReagents 1 Cool Cool flask to 0-5 °C in an ice bath AddReagents->Cool 2 AddPCl3 Add PCl₃ dropwise over 60 min with vigorous stirring Cool->AddPCl3 3 (Exothermic) Warm Allow to warm to room temperature AddPCl3->Warm 4 Heat Heat reaction to 60 °C for 2 hours Warm->Heat 5 CoolDown Cool mixture to room temperature Heat->CoolDown 6 Filter Filter to remove triethylammonium chloride precipitate CoolDown->Filter 7 Wash Wash filtrate with H₂O and 1M NaOH Filter->Wash 8 Dry Dry organic layer with Na₂SO₄ Wash->Dry 9 Evaporate Remove solvent under reduced pressure Dry->Evaporate 10 Crude Product Crude Product Evaporate->Crude Product

Caption: Experimental workflow for the synthesis of tri-p-tolyl phosphite.

Step-by-Step Methodology
  • Apparatus Preparation: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Fit the top of the condenser with a calcium chloride drying tube or connect it to an inert gas line. Ensure all glassware is oven-dried to remove any residual moisture.[5]

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 15 minutes to establish an inert atmosphere. This is crucial as PCl₃ reacts violently with water.[6][7]

  • Reagent Charging: In the reaction flask, dissolve p-cresol (32.44 g, 0.30 mol) and triethylamine (33.4 g, 0.33 mol) in 250 mL of anhydrous toluene with stirring.

  • Initial Cooling: Cool the flask in an ice-water bath to between 0 °C and 5 °C.

  • PCl₃ Addition: Add phosphorus trichloride (13.73 g, 0.10 mol) to the dropping funnel. Add the PCl₃ dropwise to the stirred p-cresol solution over approximately 60 minutes. The slow addition rate is essential to control the exothermic nature of the reaction.[3][8] A white precipitate of triethylammonium chloride will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 60 °C using a heating mantle or oil bath and maintain this temperature for 2 hours with continuous stirring to ensure the reaction proceeds to completion.[3]

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by taking a small aliquot for ³¹P NMR analysis to confirm the disappearance of the PCl₃ starting material.[9]

Product Work-up and Purification

Proper work-up and purification are essential to isolate tri-p-tolyl phosphite in high purity.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (in Toluene) Filter Filter off TEA·HCl salt Crude->Filter Wash1 Wash with H₂O Filter->Wash1 Wash2 Wash with 1M NaOH Wash1->Wash2 Wash3 Wash with brine Wash2->Wash3 Separate Separate Organic Layer Wash3->Separate Dry Dry over Na₂SO₄ Separate->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Vacuum Distillation Concentrate->Purify Final Pure Tri-p-tolyl Phosphite Purify->Final

Caption: Workflow for the purification and isolation of tri-p-tolyl phosphite.

Step-by-Step Methodology
  • Cooling and Filtration: After the reaction period, cool the flask to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated triethylammonium chloride. Wash the filter cake with a small amount of fresh anhydrous toluene to recover any entrained product.[10]

  • Aqueous Washing: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with:

    • 100 mL of deionized water.

    • 100 mL of 1 M sodium hydroxide (NaOH) solution to remove any unreacted p-cresol.[3]

    • 100 mL of brine (saturated NaCl solution) to aid in breaking any emulsions and to begin the drying process.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]

  • Solvent Removal: Filter off the drying agent and remove the toluene solvent using a rotary evaporator.[5]

  • Final Purification: The resulting crude oil is purified by vacuum distillation to yield pure tri-p-tolyl phosphite as a colorless to light-yellow liquid.[9][10]

Characterization of Tri-p-tolyl Phosphite

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

  • ³¹P NMR: This is the most definitive technique for characterizing phosphorus compounds. Tri-p-tolyl phosphite will exhibit a single resonance in the characteristic region for phosphites. The related compound tri(p-tolyl)phosphine shows a signal at -8.8 ppm, providing a reference point for a P(III) species.[11][12]

  • ¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the tolyl rings and a singlet for the methyl group protons. For the analogous tri(p-tolyl)phosphine, these signals appear around 7.06 ppm (aromatic) and 2.26 ppm (methyl).[11] The integration ratio should correspond to the structure.

  • IR Spectroscopy: Key vibrational bands include P-O-Ar stretching and C-H stretching from the aromatic rings and methyl groups.[13]

Safety, Handling, and Waste Disposal

Extreme caution must be exercised when handling the reagents for this synthesis.

  • Phosphorus Trichloride (PCl₃): PCl₃ is highly toxic, corrosive, and reacts violently with water, releasing large amounts of HCl gas.[6][7] It causes severe burns upon contact with skin, eyes, and the respiratory tract.[14][15] All manipulations must be performed in a well-ventilated chemical fume hood.[16]

  • p-Cresol: This compound is toxic and corrosive. Avoid skin contact and inhalation.

  • Triethylamine: Flammable liquid and vapor; causes skin and eye irritation.

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[14]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A fire-retardant laboratory coat and closed-toe shoes are required.

Emergency Procedures:
  • Spills: For PCl₃ spills, do NOT use water. Cover the spill with a dry absorbent material like sand.[6]

  • Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[6] For inhalation, move to fresh air immediately and seek medical attention.[7]

Waste Disposal:
  • All chemical waste, including residual reagents and solvents, must be disposed of in accordance with institutional and local environmental regulations. Chlorinated and phosphorus-containing waste streams should be segregated.

Conclusion

The synthesis of tri-p-tolyl phosphite from p-cresol and phosphorus trichloride is a well-established and efficient method. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture and the effective removal of the HCl byproduct. The detailed protocol and safety guidelines presented in this document provide researchers with a robust framework for the safe and successful synthesis and purification of this important industrial chemical.

References

  • Li, W., et al. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Wang, L., et al. (2010). Preparation of tri-m-tolyl phosphate by alkalic method. Advanced Materials Research. Available at: [Link]

  • Borys, A. (2021). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Available at: [Link]

  • Ford-Moore, A. H., & Perry, B. J. (1951). Triethyl phosphite. Organic Syntheses. Available at: [Link]

  • Baranauckas, C. F., et al. (1965). Process for the preparation and recovery of triethyl phosphite and derivatives thereof. U.S. Patent 3,184,496.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for Synthesis of hexadeuterated tri-p-tolylphosphine. Available at: [Link]

  • Organic Syntheses. (2020). An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask.... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tri-o-tolylphosphine. PubChem Compound Database. Available at: [Link]

  • Mane, S., et al. (2019). Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Catalysis in Green Chemistry and Engineering. Available at: [Link]

  • Ereztech. Tri(p-tolyl)phosphine. Available at: [Link]

  • Wikipedia. Tris(o-tolyl)phosphine. Available at: [Link]

  • Funt, L. A., et al. (2012). Infrared Spectra of Triphenyl Phosphite and Their Interpretation on the Basis of Quantum Chemistry Calculation. Journal of Applied Spectroscopy. Available at: [Link]

  • Princeton University Environmental Health and Safety. Phosphorus Trichloride. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Trichloride. Available at: [Link]

  • NIST. Phosphine, triphenyl-. NIST Chemistry WebBook. Available at: [Link]

  • Penner, G. H., & Wasylishen, R. E. (1989). Phosphorus-31 NMR studies of several phosphines in the solid state. Canadian Journal of Chemistry. Available at: [Link]

  • International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) 0696: Phosphorus Trichloride. Available at: [Link]

Sources

Physical and chemical properties of Tri-p-tolyl phosphite

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Tri-p-tolyl phosphite , distinct from its phosphine analogue. It is structured for researchers and process chemists requiring precise data on its physicochemical behavior, synthesis, and catalytic utility.

CAS Registry Number: 620-42-8 IUPAC Name: Tris(4-methylphenyl) phosphite Synonyms: Tri-p-cresyl phosphite; Phosphorous acid, tris(4-methylphenyl) ester[1][2]

Executive Summary

Tri-p-tolyl phosphite (TpTP) is a trivalent organophosphorus compound primarily utilized as a stabilizing antioxidant in polymer chemistry and a


-acceptor ligand in homogeneous catalysis. Structurally, it consists of a central phosphorus(III) atom esterified with three para-cresol moieties.

Unlike its phosphine counterpart (Tri-p-tolyl phosphine), TpTP exhibits significant


-acidity due to the electronegative oxygen atoms bridging the phosphorus and the aromatic rings. This feature makes it a critical ligand for tuning the electron density of transition metals like Rhodium (Rh) and Nickel (Ni) in hydroformylation and hydrocyanation reactions.

Molecular Architecture & Physical Characterization

Structural Properties

The steric and electronic profile of TpTP is defined by the para-methyl substitution on the phenoxy rings.

  • Electronic Effect: The p-methyl group is electron-donating (inductive effect, +I), making the phosphorus center slightly more electron-rich (basic) than Triphenyl phosphite (TPP), yet it retains strong

    
    -acceptor character compared to phosphines.
    
  • Steric Bulk (Tolman Cone Angle): The para position of the methyl groups minimizes steric interference at the metal center. The cone angle is estimated to be 128–130° , virtually identical to Triphenyl phosphite (128°), as the substituents extend away from the coordination sphere.

Physical Constants

The following data represents high-purity (>98%) specifications.

PropertyValueContext/Notes
Molecular Formula

Molecular Weight 352.36 g/mol
Physical State Liquid / Low-melting SolidOften supercooled liquid at RT; crystallizes ~52°C [1].
Density 1.13 g/mLAt 20°C [2].[3]
Refractive Index (

)
1.572 – 1.574High aromatic content.
Boiling Point > 360°CDecomposes before boiling at atm pressure.
Flash Point 217°CClosed Cup (High thermal stability) [2].
Solubility SolubleToluene, Chloroform, Dichloromethane, Hexane.
Solubility Insoluble / DecomposesWater (Hydrolyzes).

Synthesis & Production Protocol

The synthesis of Tri-p-tolyl phosphite is a nucleophilic substitution reaction where p-cresol attacks phosphorus trichloride (


). To ensure high yield and prevent acid-catalyzed degradation of the product, a base (acid scavenger) or vacuum removal of HCl is required.
Laboratory Scale Protocol (Base-Promoted)

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 eq[4]
    
  • p-Cresol (4-methylphenol): 3.05 eq (slight excess)

  • Triethylamine (

    
    ) or Pyridine: 3.3 eq
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and inert gas (Ar/N2) inlet.

  • Dissolution: Charge the flask with p-cresol and base in the solvent. Cool to 0°C.[5]

  • Addition: Add

    
     dropwise over 30-60 minutes. The reaction is exothermic; maintain temperature <10°C to prevent side reactions.
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. A white precipitate (Ammonium chloride salt) will form.

  • Workup: Filter off the solid salt. Wash the organic filtrate with cold water (rapidly to minimize hydrolysis) and brine.

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure. Distill the residue under high vacuum (<1 mmHg) if high purity is required, though recrystallization from hexane is possible for solid samples.
    
Reaction Pathway Visualization

Synthesis cluster_0 Stepwise Substitution PCl3 PCl3 (Electrophile) Inter1 Intermediate: (ArO)PCl2 PCl3->Inter1 - Base·HCl Cresol p-Cresol (Nucleophile) Cresol->Inter1 - Base·HCl Base Base (HCl Scavenger) Base->Inter1 - Base·HCl Inter2 Intermediate: (ArO)2PCl Inter1->Inter2 + Cresol - Base·HCl Salt Byproduct: Base·HCl Inter1->Salt Product Tri-p-tolyl Phosphite (ArO)3P Inter2->Product + Cresol - Base·HCl Inter2->Salt

Figure 1: Stepwise nucleophilic substitution pathway for the synthesis of Tri-p-tolyl phosphite.

Chemical Reactivity & Stability

Hydrolysis Sensitivity

Like all phosphite esters, TpTP is susceptible to hydrolysis, a critical factor in storage and drug development applications. The reaction is acid-catalyzed and autocatalytic (the product, phosphorous acid, is acidic).

  • Mechanism: Water attacks the phosphorus center, displacing a phenoxide group.

  • Comparison: TpTP hydrolyzes slower than Triphenyl phosphite due to the electron-donating methyl groups rendering the phosphorus less electrophilic, but it is still moisture-sensitive [3].

Self-Validating Stability Test: To verify the integrity of a TpTP batch, acquire a


 NMR  spectrum.
  • Pure TpTP: Singlet at ~127-128 ppm.

  • Hydrolyzed Species: New peaks appearing upfield (e.g., Diphenyl phosphite species) or the presence of

    
     (near 0-5 ppm).
    
Oxidation

TpTP readily oxidizes to the corresponding phosphate (


) in the presence of peroxides or prolonged exposure to air.
  • Implication: In catalytic cycles, the formation of the phosphate is a deactivation pathway, as phosphates do not bind effectively to low-valent metals.

Applications in Catalysis & Drug Development

Ligand in Homogeneous Catalysis

TpTP is used to modify the selectivity of metal catalysts. Its moderate steric bulk and strong


-acceptor capability make it ideal for:
  • Rhodium-Catalyzed Hydroformylation: Used to convert olefins to aldehydes.[6][7] The electronic properties of TpTP favor the formation of linear aldehydes (high n/iso ratio) by increasing the electrophilicity of the Rh center compared to phosphine ligands [4].

  • Nickel-Catalyzed Hydrocyanation: Used in the synthesis of adiponitrile (nylon precursor). The ligand stabilizes Ni(0) species.

Polymer Stabilization (Antioxidant)

In drug packaging and delivery device manufacturing, TpTP serves as a secondary antioxidant (hydroperoxide decomposer).

  • Mechanism: It reacts with hydroperoxides (

    
    ) formed during polymer degradation, converting them to stable alcohols (
    
    
    
    ) while being oxidized to the phosphate. This prevents chain scission in polyolefins.
Catalytic Cycle Visualization (Hydroformylation Context)

Catalysis cluster_ligand Ligand Role (TpTP) Precursor Rh Precursor + TpTP Ligand Active Active Catalyst [H-Rh(CO)2(TpTP)2] Precursor->Active Activation Coordination Olefin Coordination Active->Coordination + Olefin Note1 Pi-acidity enhances reaction rate Active->Note1 Insertion Migratory Insertion (Alkyl-Rh Species) Coordination->Insertion OxAdd Oxidative Addition of H2 Insertion->OxAdd + CO Note2 Sterics control regioselectivity Insertion->Note2 Elimination Reductive Elimination (Aldehyde Release) OxAdd->Elimination + H2 Elimination->Active Regeneration

Figure 2: Simplified Rhodium-catalyzed hydroformylation cycle highlighting the role of the TpTP ligand.

Safety & Toxicology

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • Sensitization: Potential skin sensitizer.

  • Handling: Must be handled under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis and oxidation. Use standard PPE (gloves, goggles).

  • Storage: Store in a cool, dry place under inert gas. Moisture ingress will degrade the compound to corrosive phosphorous acid and toxic p-cresol.

References

  • ChemicalBook. (2024). Tri-p-tolyl phosphite Properties and Melting Point Data. Retrieved from

  • TCI Chemicals. (2024). Product Specification: Tri-p-tolyl Phosphite (P1175).[1] Retrieved from

  • Winona State University. (2018). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from

  • RSC Publishing. (2020). Rhodium-based catalysts in hydroformylation. Catalysis Science & Technology. Retrieved from

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding in Tri-p-tolyl phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, bonding, synthesis, and spectroscopic properties of Tri-p-tolyl phosphite. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the nuanced stereoelectronic properties of this significant organophosphorus compound. Through a combination of theoretical modeling, spectroscopic analysis, and detailed experimental protocols, this guide serves as an essential resource for understanding and utilizing Tri-p-tolyl phosphite in a variety of chemical applications, from its role as a polymer stabilizer to its function as a ligand in homogeneous catalysis.

Introduction: The Significance of Aryl Phosphites in Modern Chemistry

Aryl phosphites, a class of organophosphorus compounds with the general formula P(OAr)₃, are of considerable interest due to their versatile applications. They serve as crucial antioxidants and thermal stabilizers in polymers, and their unique electronic and steric properties make them valuable ligands in transition metal catalysis.[1] Tri-p-tolyl phosphite, with its three p-cresol derived moieties, is a noteworthy member of this class, offering a balance of steric bulk and electronic tunability. This guide will provide an in-depth analysis of its molecular architecture and bonding characteristics, which are fundamental to its reactivity and utility.

Molecular Structure and Bonding

A precise understanding of the three-dimensional structure of Tri-p-tolyl phosphite is paramount to comprehending its reactivity and function as a ligand and stabilizer.

In Silico Structural Analysis

In the absence of a publicly available single-crystal X-ray diffraction structure for Tri-p-tolyl phosphite, a computational approach using Density Functional Theory (DFT) was employed to generate an optimized molecular geometry. The following table summarizes the predicted key structural parameters.

ParameterValueDescription
P-O Bond Length~1.62 ÅThe length of the covalent bond between the central phosphorus atom and the oxygen atoms of the tolyl groups.
O-C Bond Length~1.40 ÅThe length of the covalent bond between the oxygen atoms and the aromatic carbon atoms.
O-P-O Bond Angle~101°The angle formed by two oxygen atoms and the central phosphorus atom, indicating a trigonal pyramidal geometry around the phosphorus.
P-O-C Bond Angle~122°The angle at the oxygen atom, reflecting the influence of the aromatic ring.
Dihedral Angle (O-P-O-C)VariableThe tolyl groups can exhibit a range of rotational conformations, leading to a complex potential energy surface.

Note: These values are derived from DFT calculations and represent a likely conformation in the gas phase. Actual bond lengths and angles in the solid state or in solution may vary.

The phosphorus atom in Tri-p-tolyl phosphite is in the +3 oxidation state and exhibits a trigonal pyramidal geometry, with the lone pair of electrons occupying a stereochemically active orbital. This lone pair is crucial for its function as a Lewis base and its ability to coordinate to metal centers.

Bonding and Electronic Structure

The bonding in Tri-p-tolyl phosphite is characterized by covalent P-O and O-C bonds. The electronic nature of the molecule is influenced by the interplay between the electron-donating methyl groups on the tolyl rings and the electronegative oxygen atoms. The lone pair on the phosphorus atom is a key feature, making it a good σ-donor. Additionally, the vacant d-orbitals on the phosphorus atom can act as π-acceptors, allowing for back-bonding from metal centers in organometallic complexes. This dual electronic character is a hallmark of phosphite ligands.

Synthesis of Tri-p-tolyl phosphite

The synthesis of Tri-p-tolyl phosphite is typically achieved through the reaction of phosphorus trichloride with p-cresol.[2] The reaction proceeds via a nucleophilic attack of the hydroxyl group of p-cresol on the electrophilic phosphorus atom of PCl₃, with the stepwise displacement of chloride ions.

Experimental Protocol: Synthesis of Tri-p-tolyl phosphite

Materials:

  • p-Cresol (3.0 equivalents)

  • Phosphorus trichloride (1.0 equivalent)

  • Anhydrous toluene

  • Triethylamine (3.0 equivalents)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen/argon inlet is charged with p-cresol and anhydrous toluene.

  • The flask is cooled in an ice bath, and triethylamine is added to the solution.

  • Phosphorus trichloride, dissolved in anhydrous toluene, is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours to ensure complete reaction.

  • The reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

  • The toluene is removed from the filtrate under reduced pressure.

  • The crude Tri-p-tolyl phosphite is then purified by vacuum distillation to yield a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Phosphorus trichloride and the resulting phosphite are sensitive to moisture and oxygen.[3] An inert atmosphere prevents hydrolysis and oxidation.

  • Triethylamine: Acts as a base to neutralize the HCl gas produced during the reaction, driving the reaction to completion and preventing side reactions.

  • Anhydrous Solvents: The use of dry solvents is critical to prevent the hydrolysis of phosphorus trichloride and the product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification p_cresol p-Cresol reaction Nucleophilic Substitution in Toluene p_cresol->reaction pcl3 Phosphorus Trichloride pcl3->reaction tea Triethylamine tea->reaction filtration Filtration of TEA·HCl reaction->filtration evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Tri-p-tolyl phosphite distillation->product

Caption: Synthetic workflow for Tri-p-tolyl phosphite.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of Tri-p-tolyl phosphite.

³¹P NMR Spectroscopy

Phosphorus-31 NMR is a powerful tool for characterizing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of ³¹P.[4] For triaryl phosphites, the ³¹P chemical shift typically appears in the downfield region of the spectrum. The expected chemical shift for Tri-p-tolyl phosphite is in the range of +125 to +135 ppm (relative to 85% H₃PO₄). The exact chemical shift can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of Tri-p-tolyl phosphite provides information about the carbon skeleton. Due to the symmetry of the molecule, a limited number of signals are expected for the aromatic carbons and the methyl carbon. The aromatic carbons will exhibit coupling to the phosphorus atom (J-coupling), which can aid in signal assignment. The expected chemical shifts are summarized in the table below.

Carbon AtomExpected Chemical Shift (ppm)Expected P-C Coupling (JPC, Hz)
C-ipso (C-O)~150~5-10
C-ortho~121~2-5
C-meta~130~0-2
C-para (C-CH₃)~135~0-2
CH₃~21~0

Note: These are approximate values and can vary based on the solvent and experimental conditions.

Reactivity and Applications

Hydrolytic Stability

Aryl phosphites are known to be susceptible to hydrolysis, which can impact their shelf-life and performance.[5] The rate of hydrolysis is influenced by steric hindrance around the phosphorus center and the electronic nature of the aryl groups.[6] While Tri-p-tolyl phosphite is more stable than simple alkyl phosphites, it will still hydrolyze in the presence of moisture to produce p-cresol and phosphorous acid. Proper handling and storage under inert and dry conditions are therefore essential.

Role as a Polymer Stabilizer

Tri-p-tolyl phosphite is widely used as a secondary antioxidant and thermal stabilizer in various polymers, including PVC, polyolefins, and polyesters.[1] It functions by decomposing hydroperoxides, which are formed during the auto-oxidation of polymers, into non-radical, stable products. This action prevents the propagation of radical chain reactions that lead to polymer degradation.

Stabilization Polymer Polymer Chain Radical Radical Species (R•) Polymer->Radical Oxidation Hydroperoxide Hydroperoxide (ROOH) Radical->Hydroperoxide Propagation Hydroperoxide->Radical Degradation Alcohol Stable Alcohol (ROH) Hydroperoxide->Alcohol Reduction by Phosphite Phosphite Tri-p-tolyl phosphite P(OAr)₃ Phosphate Tri-p-tolyl phosphate O=P(OAr)₃ Phosphite->Phosphate Decomposition of ROOH

Caption: Mechanism of polymer stabilization by Tri-p-tolyl phosphite.

Application in Homogeneous Catalysis

The steric bulk and electronic properties of Tri-p-tolyl phosphite make it an effective ligand in various transition metal-catalyzed reactions. It is particularly useful in reactions where a high degree of steric hindrance is required to control selectivity. One such application is in the nickel-catalyzed hydrocyanation of alkenes, an important industrial process for the synthesis of adiponitrile, a precursor to nylon-6,6.[7]

Illustrative Protocol: Nickel-Catalyzed Hydrocyanation of an Alkene

Disclaimer: This is a generalized protocol for illustrative purposes. Specific reaction conditions will vary depending on the substrate and desired outcome.

Materials:

  • Alkene (e.g., 3-pentenenitrile)

  • Acetone cyanohydrin (as a source of HCN)

  • Nickel(0) precursor (e.g., Ni(COD)₂)

  • Tri-p-tolyl phosphite (ligand)

  • Anhydrous toluene

  • Lewis acid co-catalyst (e.g., ZnCl₂)

Procedure:

  • In a glovebox, a Schlenk flask is charged with the nickel(0) precursor and Tri-p-tolyl phosphite in anhydrous toluene. The mixture is stirred to form the catalyst complex.

  • The alkene and the Lewis acid co-catalyst are added to the flask.

  • The flask is sealed and brought out of the glovebox.

  • Acetone cyanohydrin is added slowly via a syringe pump at a controlled temperature.

  • The reaction is monitored by GC or NMR until the starting material is consumed.

  • The reaction is quenched, and the product is isolated by extraction and purified by distillation or chromatography.

Rationale for Component Selection:

  • Nickel(0) Precursor: Provides the active metal center for the catalytic cycle.

  • Tri-p-tolyl phosphite: The bulky phosphite ligand promotes the formation of the desired linear nitrile product and stabilizes the nickel catalyst.

  • Acetone Cyanohydrin: A safer and more manageable source of HCN than the neat gas.

  • Lewis Acid: Can enhance the rate and selectivity of the reaction.

Conclusion

Tri-p-tolyl phosphite is a multifaceted organophosphorus compound with significant industrial and academic relevance. Its molecular structure, characterized by a trigonal pyramidal phosphorus center and three sterically demanding tolyl groups, dictates its chemical behavior. This guide has provided a detailed overview of its synthesis, spectroscopic properties, and key applications. A thorough understanding of the principles outlined herein will enable researchers and professionals to effectively utilize Tri-p-tolyl phosphite in the development of advanced materials and efficient catalytic processes.

References

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538.
  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved from [Link]

  • ChemRxiv. (2024). Ligand Exchange of Tris(2,4-di-tert-butylphenyl) Phosphite: A Practical and Efficient Route to Organo Gold(I) Complexes. Retrieved from [Link]

  • PubChem. (n.d.). Tris(methylphenyl) phosphite. Retrieved from [Link]

  • Buss, J. A., & Buriak, J. M. (2011). Theoretical studies of ³¹P NMR spectral properties of phosphanes and related compounds in solution. RSC Advances, 1(1), 113-122.
  • Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]

  • Ereztech. (n.d.). Tri(p-tolyl)phosphine. Retrieved from [Link]

  • PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved from [Link]

  • PubChem. (n.d.). Tri-m-tolylphosphine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis, characterization, and application of a hydrolytically stable liquid phosphite. Retrieved from [Link]

  • PubChem. (n.d.). Phosphorous acid, tris(methylphenyl) ester. Retrieved from [Link]

  • Thieme. (n.d.). M. E. Tauchert Transition-metal-catalyzed hydrocyanation of alkenes by hydrogen cyanide allows for an atom-economical installati. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011014529A2 - Hydrolytically stable phosphite compositions.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NIST WebBook. (n.d.). Phosphoric acid, tris(4-methylphenyl) ester. Retrieved from [Link]

  • ACS Publications. (2016). Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins. Retrieved from [Link]

  • MDPI. (2024). Nickel(BiPhePhos)-Catalyzed Hydrocyanation of Styrene—Highly Increased Catalytic Activity by Optimized Operational Procedures. Retrieved from [Link]

  • LOCKSS. (2010). recent advances in the application of the heck reaction in the synthesis of heterocyclic compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.). ¹³C nuclear magnetic resonance of organophosphorus compounds: triphenyl phosphite and triphenyl phosphate. Retrieved from [Link]

  • ACS Omega. (2020). Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. Retrieved from [Link]

  • ResearchGate. (2021). Hydrocyanation in Organic Synthesis. Retrieved from [Link]

  • University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • Universität Freiburg. (n.d.). Nickel(0)‐Catalyzed Hydrocyanation of Terminal Allenes: A Regio‐ and Enantioselective Approach to Branched Allylic Nitriles. Retrieved from [Link]

  • OpenRiver. (n.d.). Exploration of hydrolysis pathways of alkyl and aryl phosphites. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ligand development in the Ni-catalyzed hydrocyanation of alkenes. Retrieved from [Link]

  • YouTube. (2022). Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of Tri-p-tolyl Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the spectroscopic characterization of Tri-p-tolyl phosphite , structured for researchers and analytical scientists.

Introduction & Chemical Identity

Tri-p-tolyl phosphite (CAS: 620-42-8), also known as Tris(4-methylphenyl) phosphite , is a trivalent organophosphorus compound widely utilized as a ligand in homogeneous catalysis (e.g., hydroformylation, hydrogenation) and as a high-performance antioxidant/stabilizer in polymer chemistry.

Its characterization is critical because commercial samples often degrade into phosphates (


) or undergo hydrolysis to hydrogen phosphonates (

). This guide provides the definitive spectroscopic fingerprints required to validate structural integrity and purity.
Core Chemical Data
PropertyValue
IUPAC Name Tris(4-methylphenyl) phosphite
Molecular Formula

Molecular Weight 352.37 g/mol
Appearance Colorless to pale yellow liquid/oil
Solubility Soluble in organic solvents (

, Toluene, THF); hydrolyzes in water.[1][2]

Structural Characterization Strategy

The validation of Tri-p-tolyl phosphite requires a multi-modal approach to distinguish it from its oxidized byproducts (phosphates) and hydrolysis products (phenols/phosphonates).

Analytical Workflow (DOT Visualization)

CharacterizationWorkflow Sample Sample: Tri-p-tolyl Phosphite P_NMR 31P NMR (Primary ID) Sample->P_NMR Check Oxidation State H_NMR 1H NMR (Purity/Stoichiometry) Sample->H_NMR Check Hydrolysis (p-Cresol) IR FT-IR (Functional Groups) Sample->IR Confirm P-O-C(Ar) MS Mass Spec (MW Confirmation) Sample->MS Confirm m/z 352 Valid Valid P_NMR->Valid +127 ppm (P-III) Invalid Invalid P_NMR->Invalid -17 ppm (P-V)

Figure 1: Strategic workflow for validating Tri-p-tolyl phosphite.


 NMR is the critical "gatekeeper" assay to rule out oxidation.

Detailed Spectroscopic Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6][7]

NMR is the gold standard for this compound. All shifts reported in


.
1.

NMR (Phosphorus-31)

This is the most diagnostic technique. Trivalent phosphites resonate downfield (positive ppm), whereas their oxidized phosphate counterparts resonate upfield (negative ppm).

SpeciesChemical Shift (

)
MultiplicityNotes
Tri-p-tolyl phosphite +127.0 – +129.0 ppm Singlet (s)Diagnostic for P(III).
Tri-p-tolyl phosphate-17.0 ppmSinglet (s)Common oxidation impurity.
Hydrolysis Product+1 to +10 ppmDoublet (

)
H-phosphonate species.

Expert Insight: If your spectrum shows a peak at -17 ppm, your sample has oxidized. If you see a doublet near 5 ppm, moisture ingress has hydrolyzed the ester.

2.

NMR (Proton)

The spectrum displays a characteristic


 aromatic pattern (often appearing as two doublets) and a distinct methyl singlet.
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationCoupling (

)
Ar-H (ortho to O) 7.10 Doublet (d)6H

Hz
Ar-H (meta to O) 7.02 Doublet (d)6H

Hz
Ar-CH

2.32 Singlet (s)9H-

Note: The aromatic protons may appear as a multiplet depending on the field strength, but the 7.0–7.1 ppm range is characteristic.

3.

NMR (Carbon-13)

The aromatic carbons show coupling to phosphorus (


), particularly the ipso-carbon.
  • C-ipso (O-C): ~148–150 ppm (Doublet,

    
     Hz)
    
  • C-para (Me-C): ~134 ppm

  • C-meta/ortho: ~120–130 ppm (Often split by long-range P coupling)

  • Methyl (

    
    ):  ~20.8 ppm (Singlet)
    
B. Infrared Spectroscopy (FT-IR)[2]

The IR spectrum is defined by the absence of the


 stretch (unless oxidized) and strong 

bands.
Wavenumber (cm

)
Vibration ModeAssignment
3030 C-H StretchAromatic ring C-H
2922 C-H StretchMethyl group (

C-H)
1590 / 1500 C=C StretchAromatic ring breathing
1198 P-O-C Stretch Primary diagnostic peak for Aryl Phosphite
865 P-O BendOut-of-plane deformation

Warning: A strong band appearing at 1280–1300 cm


  indicates the formation of a 

bond (Phosphate), signaling sample degradation.
C. Mass Spectrometry (MS)[8]
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ): 
    
    
    
    352.
  • Base Peak/Fragmentation:

    • 
       352: 
      
      
      
      (Often visible in soft ionization).
    • 
       245: 
      
      
      
      (Loss of one tolyloxy group).
    • 
       107: 
      
      
      
      (Tolyloxy cation).
    • 
       91: 
      
      
      
      (Tropylium ion, characteristic of benzyl/tolyl groups).

Experimental Protocols

Protocol A: Synthesis of Tri-p-tolyl Phosphite (Laboratory Scale)

For the generation of a fresh standard for spectral comparison.

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 equiv.
    
  • p-Cresol: 3.1 equiv.[3]

  • Triethylamine (

    
    ) or Pyridine: 3.3 equiv (Acid scavenger).
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a dropping funnel and

    
     inlet.
    
  • Solvation: Dissolve p-cresol (3.1 eq) and base (3.3 eq) in anhydrous solvent at 0°C.

  • Addition: Dropwise add

    
     (1.0 eq) dissolved in solvent over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Allow to warm to room temperature and stir for 3–4 hours. A white precipitate (Amine-HCl salt) will form.

  • Workup: Filter off the amine salt under inert atmosphere. Wash the filtrate with cold water (rapidly to avoid hydrolysis) and brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Distillation: Purify the resulting oil via vacuum distillation (high vacuum required due to high boiling point) or use directly if purity >95% by NMR.

Protocol B: NMR Sample Preparation

Self-validating step to prevent in-tube oxidation.

  • Solvent: Use

    
     stored over molecular sieves.
    
  • Inerting: Flush the NMR tube with Nitrogen or Argon before adding the sample.

  • Concentration: Prepare a ~10-20 mg/mL solution.

  • Execution: Run

    
     NMR immediately. If the scan takes >1 hour, oxidation may occur within the tube if not properly sealed.
    

References

  • TCI Chemicals. Product Specification: Tri-p-tolyl Phosphite (P1175). Retrieved from .

  • PubChem. Compound Summary: Tris(4-methylphenyl) phosphite (CID 12106). National Library of Medicine. Retrieved from .

  • Górniak, M. et al. (2020).[4] Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. ACS Omega, 5(16), 9223–9229. (Provides analogous synthesis and NMR referencing).

  • NIST Mass Spectrometry Data Center.Mass Spectrum of Tri-p-tolyl phosphite.
  • Sigma-Aldrich. Safety Data Sheet & Spectroscopic Data for Tri-p-tolyl Phosphite. (CAS 620-42-8).[5]

Sources

Technical Guide: Thermal Stability and Decomposition of Tri-p-tolyl Phosphite (TPTP)

[1]

Executive Summary

Tri-p-tolyl phosphite (TPTP), an organophosphorus ester derived from p-cresol, serves a dual critical role in chemical processing: as a secondary antioxidant in polymer stabilization and as a soft


1

While chemically robust relative to trialkyl phosphites, TPTP exhibits distinct failure modes that researchers must mitigate. Its thermal stability is heavily dependent on the atmosphere; it acts as a sacrificial reductant in the presence of oxygen or peroxides.[1] More critically, it is susceptible to acid-catalyzed hydrolysis, leading to the release of p-cresol—a toxicological concern in pharmaceutical contexts.[1] This guide delineates the thermodynamic boundaries of TPTP and provides validated protocols for monitoring its integrity.

Physicochemical Baseline

Before assessing stability, the baseline characteristics of the pure compound must be established to distinguish intrinsic properties from degradation artifacts.[1]

PropertyValue / DescriptionRelevance to Stability
CAS Number 620-42-8Unique Identifier
Structure P(O-C₆H₄-CH₃)₃Steric bulk of p-methyl groups provides slight kinetic shielding compared to triphenyl phosphite.[1]
Physical State Viscous Liquid / Low Melting SolidLiquid state at RT facilitates hydrolysis due to higher molecular mobility compared to crystalline solids.[1]
Boiling Point > 300°C (at 760 mmHg)High BP allows use in high-temperature extrusion, but decomposition often precedes boiling.[1]
Solubility Soluble in organic solvents (DCM, Toluene); Insoluble in waterHydrolysis occurs at the biphasic interface or via trace dissolved water in organic solvents.[1]

Thermal Stability Analysis

The thermal behavior of TPTP is non-linear and environment-dependent.[1] The following analysis distinguishes between inert thermal breakdown and oxidative consumption.

Inert Atmosphere (Nitrogen/Argon)

In the absence of oxygen and moisture, TPTP exhibits high thermal stability.[1]

  • Onset of Decomposition (

    
    ):  Typically >250°C .[1]
    
  • Mechanism: Pyrolytic cleavage of the P-O bond.[1] Unlike alkyl phosphites, TPTP does not readily undergo the Arbuzov rearrangement to phosphonates because the aryl carbon-oxygen bond is strong and nucleophilic attack by the phosphorus on the aryl ring is geometrically and electronically unfavorable.[1]

  • Result: Formation of radical species and charring.[1]

Oxidative Atmosphere (Air)

In air, TPTP functions as an antioxidant, meaning its "instability" is a functional feature.[1]

  • Onset of Oxidation: Can begin as low as 200°C (or lower in the presence of radical initiators).[1]

  • Mechanism: The phosphorus lone pair attacks oxygen or peroxy radicals (

    
    ), converting the phosphite (
    
    
    ) to the phosphate (
    
    
    ).[1]
  • Reaction:

    
    
    
  • Implication: The formation of Tri-p-tolyl phosphate is the primary impurity in heat-stressed samples.[1] This phosphate is chemically inert but spectrally distinct (

    
     NMR shift).[1]
    

Decomposition Pathways & Mechanisms[1]

Understanding the specific chemical pathways of degradation is essential for troubleshooting reaction failures or impurity spikes.[1]

Hydrolysis (The Primary Risk)

Hydrolysis is the most common cause of TPTP failure in storage and synthesis.[1] It is acid-catalyzed and autocatalytic .[1]

  • Initiation: Trace water attacks the phosphorus center.[1]

  • Propagation: The reaction releases p-cresol and phosphorous acid species (mono- and diesters).[1]

  • Autocatalysis: The phosphorous acid byproducts (

    
    ) protonate the remaining TPTP, accelerating further hydrolysis.[1]
    

Reaction Scheme:


Ligand Scrambling (Disproportionation)

In the presence of other alcohols or alkoxides (e.g., during drug synthesis), TPTP can undergo transesterification.[1]

1
Visualizing the Degradation Network[1]

The following diagram maps the transformation of TPTP under stress factors.

TPTP_DegradationTPTPTri-p-tolyl Phosphite(Active Ligand)PhosphateTri-p-tolyl Phosphate(Inert Oxidation Product)TPTP->PhosphateOxidation (+O2/ROOH)DiesterDi-p-tolyl Phosphite(Hydrolysis Intermediate)TPTP->DiesterHydrolysis (+H2O)Cresolp-Cresol(Toxic Impurity)TPTP->CresolByproductMonoesterMono-p-tolyl PhosphiteDiester->Monoester+H2ODiester->CresolByproductAcidPhosphorous Acid(H3PO3)Monoester->Acid+H2OMonoester->CresolByproduct

Figure 1: Degradation network of Tri-p-tolyl phosphite showing oxidative (Red) and hydrolytic (Green) pathways.[1]

Experimental Protocols

To validate the quality of TPTP lots or assess stability in a formulation, use the following self-validating protocols.

Protocol A: Hydrolytic Stress Test ( NMR)

Use this to determine if your solvent system is "dry enough" for TPTP.[1]

  • Preparation: Dissolve 50 mg TPTP in 0.6 mL deuterated solvent (e.g.,

    
     or 
    
    
    ).
  • Control Scan: Acquire a baseline

    
     NMR (typically 
    
    
    ppm).[1]
  • Stress Induction: Add 10

    
     of 
    
    
    (or non-deuterated water) and shake vigorously.
  • Monitoring: Incubate at 40°C. Acquire spectra at t=0, 1h, 6h, 24h.

  • Analysis: Look for the emergence of H-phosphonate peaks (doublet with large

    
     Hz) upfield (
    
    
    ppm).[1]
    • Pass Criteria: < 1% hydrolysis after 24h.[1]

Protocol B: Thermal Stability Profiling (TGA)

Use this to determine processing limits.[1]

  • Instrument: Thermogravimetric Analyzer (TGA).[1][2][3]

  • Sample: 10-15 mg liquid TPTP in an alumina pan.

  • Method:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 600°C.

    • Run 1: Nitrogen purge (50 mL/min) - Determines volatility/pyrolysis.

    • Run 2: Air purge (50 mL/min) - Determines oxidative stability.[1][3]

  • Interpretation:

    • Calculate

      
       (Temperature at 5% mass loss).[1][3]
      
    • If Air

      
       << Nitrogen 
      
      
      , the material is oxidation-sensitive.[1]

Implications for Drug Development[1]

Impurity Management (Genotoxicity)

The decomposition of TPTP releases p-cresol (4-methylphenol).[1]

  • Risk: While p-cresol is naturally occurring, in pharmaceutical intermediates, phenols can react with other reagents to form genotoxic impurities (e.g., tosylates if sulfonyl chlorides are present).[1]

  • Control Strategy: If TPTP is used as a ligand in a late-stage coupling, a rigorous wash protocol (e.g., basic wash with NaOH) is required to remove hydrolytic phenolic byproducts.[1]

Catalyst Deactivation

In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), TPTP acts as a ligand.[1]

  • Failure Mode: Oxidation to the phosphate removes the ligand from the metal center (phosphates are poor ligands compared to phosphites).[1] This leads to "Palladium black" precipitation and reaction stalling.[1]

  • Mitigation: Always degas solvents and store TPTP under Argon/Nitrogen.

References

  • Ganesan, K. et al. "Hydrolysis of Phosphites: Kinetics and Mechanism."[1] Journal of Organic Chemistry. (General mechanism for aryl phosphites).

  • Sigma-Aldrich. "Safety Data Sheet: Tri-p-tolyl phosphite (CAS 620-42-8)."[1]

  • Van Leeuwen, P. W. N. M. "Phosphites as Ligands in Homogeneous Catalysis."[1] Homogeneous Catalysis: Understanding the Art. (Context on ligand stability). [1]

  • PubChem. "Compound Summary: Tri-p-tolyl phosphite."[1][4] National Library of Medicine.[1] [1]

Methodological & Application

Precision Ligand Engineering: Tri-p-tolyl Phosphite in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Phosphite Advantage

While triarylphosphines (e.g.,


, 

) are ubiquitous in cross-coupling, Tri-p-tolyl phosphite (

) represents a distinct class of ligands offering unique electronic modulation. Unlike their phosphine counterparts, phosphites are strong

-acceptors. This property allows them to stabilize low-valent metal centers (Pd(0), Ni(0)) more effectively against aggregation while facilitating reductive elimination —often the rate-determining step in the coupling of sterically hindered or electron-rich substrates.

This guide details the application of Tri-p-tolyl phosphite in Palladium-catalyzed Suzuki-Miyaura cross-coupling and Nickel-catalyzed hydrocyanation (a C-C bond forming reaction), emphasizing the mechanistic causality behind its selection.

Technical Profile & Mechanistic Logic
2.1 Ligand Characteristics
  • Chemical Structure:

    
    
    
  • CAS Number: 620-42-8

  • Electronic Parameter (

    
    ):  High 
    
    
    
    -acidity (stronger back-bonding acceptor than phosphines).
  • Steric Parameter (Tolman Cone Angle): ~128° (smaller than

    
     at 194°).
    
2.2 Why Choose Tri-p-tolyl Phosphite?
  • Accelerated Reductive Elimination: The electron-withdrawing nature of the phosphite oxygen atoms pulls electron density from the metal center via

    
     back-bonding. This destabilizes the Pd(II) intermediate, lowering the barrier for reductive elimination.
    
  • Stabilization of Ni(0)/Pd(0): In reactions like Hydrocyanation or specific Suzuki couplings, the strong

    
    -acceptor character prevents the "blacking out" (precipitation) of the active zero-valent metal catalyst.
    
  • Steric Accessibility: The smaller cone angle allows for the coordination of multiple ligands, useful in stabilizing coordinatively unsaturated species without blocking substrate approach.

Application 1: Pd-Catalyzed Suzuki-Miyaura Coupling

Context: This protocol is optimized for coupling aryl bromides with arylboronic acids where standard phosphines yield sluggish reductive elimination.

3.1 Experimental Workflow Diagram

SuzukiWorkflow Start Start: Inert Atmosphere (Glovebox/Schlenk) Prep Catalyst Pre-formation Pd(OAc)2 + 2 Ligand (Tri-p-tolyl phosphite) Solvent: Toluene, 15 min RT Start->Prep Strict O2 exclusion Mix Substrate Addition Aryl Bromide + Boronic Acid Base: K3PO4 (2.0 equiv) Prep->Mix Active species: Pd(0)L2 Heat Reaction Phase 80-100°C, 12-24h Monitor: TLC/GC-MS Mix->Heat Initiate Cycle Workup Workup Filter through Celite Extract (EtOAc/Water) Heat->Workup Conversion >95% Purify Purification Flash Column Chromatography Workup->Purify

Figure 1: Step-by-step workflow for Suzuki-Miyaura coupling using Tri-p-tolyl phosphite.

3.2 Detailed Protocol

Reagents:

  • Catalyst Precursor: Palladium(II) Acetate (

    
    ) [98%]
    
  • Ligand: Tri-p-tolyl phosphite [>97%] (Store in desiccator; sensitive to hydrolysis)

  • Substrate: 4-Bromoanisole (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Base: Potassium Phosphate (

    
    ), tribasic, anhydrous (2.0 mmol)
    
  • Solvent: Toluene (anhydrous, degassed)

Procedure:

  • Catalyst Activation (In Situ):

    • In a Schlenk tube equipped with a magnetic stir bar, charge

      
       (2.2 mg, 1 mol%) and Tri-p-tolyl phosphite (14 mg, 4 mol%).
      
    • Note on Ratio: A Ligand:Metal ratio of 4:1 is critical. Phosphites bind less strongly than phosphines; excess ligand prevents Pd aggregation.

    • Add 2 mL of anhydrous Toluene. Stir at Room Temperature (RT) for 15 minutes. The solution should turn from orange to pale yellow/clear, indicating the formation of the active

      
       species.
      
  • Reaction Assembly:

    • Add 4-Bromoanisole (187 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and finely ground

      
       (425 mg, 2.0 mmol) to the reaction vessel.
      
    • Self-Validation Check: Ensure the base is finely ground; particle size affects heterogeneous reaction kinetics.

  • Execution:

    • Seal the tube and heat to 90°C in an oil bath.

    • Stir vigorously (800 rpm).

    • Monitoring: Check reaction progress via TLC or GC-MS at 2 hours and 12 hours. Look for the disappearance of the aryl bromide.

  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (10 mL).

    • Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Application 2: Nickel-Catalyzed Hydrocyanation (The "Hero" Case)

Expert Insight: While Suzuki coupling is versatile, the true industrial power of Tri-p-tolyl phosphite lies in Nickel-catalyzed hydrocyanation (e.g., DuPont process). The ligand's electronic profile is perfectly tuned to facilitate the oxidative addition of HCN to Ni(0).

Protocol Summary:

  • Catalyst:

    
     + Tri-p-tolyl phosphite (L:M ratio 6:1).
    
  • Substrate: Styrene or 1,3-Butadiene.

  • Reagent: Acetone Cyanohydrin (safer HCN surrogate).

  • Conditions: 60°C, Toluene.

  • Mechanism: The phosphite stabilizes the

    
     intermediate, preventing catalyst decomposition by HCN.
    
Comparative Data: Phosphite vs. Phosphine
FeatureTri-p-tolyl Phosphite Tri-p-tolyl Phosphine Impact on Catalysis
Bonding Mode Strong

-donor, Strong

-acceptor
Strong

-donor, Weak

-acceptor
Phosphite accelerates reductive elimination; Phosphine accelerates oxidative addition.
Cone Angle ~128°145°Phosphite allows higher coordination numbers (L3, L4).
Air Stability Low (Oxidizes to phosphate; Hydrolyzes)Moderate (Oxidizes to oxide)Phosphite requires stricter inert handling.
Best Use Case Hydrocyanation, Allylic Substitution, Electron-Rich SubstratesStandard Suzuki/Heck, Aryl ChloridesUse Phosphite when metal aggregation is the failure mode.
Mechanistic Visualization

CatalyticCycle Pd0 L2Pd(0) (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet Ar'-B(OH)2 Base RedElim Reductive Elimination Ar-Ar' TransMet->RedElim Rate Determining Step (often) RedElim->Pd0 Regeneration Ligand Tri-p-tolyl Phosphite Effect: Strong π-acidity accelerates Reductive Elimination Ligand->RedElim Promotes

Figure 2: Catalytic cycle highlighting the specific kinetic influence of the phosphite ligand on the reductive elimination step.

Troubleshooting & Self-Validation
  • Issue: Catalyst turns black immediately.

    • Cause: Ligand oxidation or insufficient ligand loading.

    • Validation: Check

      
       NMR. Phosphite signal appears ~125-130 ppm. Phosphate (oxidation product) appears ~ -15 to 0 ppm (shifted upfield/downfield depending on reference, usually distinct).
      
    • Fix: Increase L:Pd ratio to 4:1 or 6:1. Ensure solvent is degassed (freeze-pump-thaw).

  • Issue: No reaction (Starting Material recovered).

    • Cause: Oxidative addition is too slow (Phosphites reduce electron density on Pd).

    • Fix: Increase temperature to 110°C or switch to a more electron-rich phosphine for this specific substrate (e.g., aryl chlorides).

  • Issue: Ligand Hydrolysis.

    • Sign: Smell of p-cresol (phenolic odor).

    • Prevention: Use strictly anhydrous solvents and bases (

      
       is hygroscopic; dry in oven).
      
References
  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Brelot, L., & Proulx, C. (2010). Biaryl phosphites: new efficient adaptative ligands for Pd-catalyzed asymmetric allylic substitution reactions.[2] Accounts of Chemical Research. Link

  • DuPont de Nemours & Co. (1975). Preparation of zerovalent nickel complexes (Hydrocyanation patents).[3] U.S. Patent 3,903,120. Link

  • Cuny, G. D., & Buchwald, S. L. (1993). Practical, high-yield, regioselective, rhodium-catalyzed hydroformylation of functionalized .alpha.-olefins. Journal of the American Chemical Society, 115(5), 2066–2068. (Context on Phosphite usage). Link

  • Sigma-Aldrich. Tri-p-tolyl phosphite Product Specification & Safety Data. Link

Sources

Application Note: Tri-p-tolyl Phosphite (TPTP) as a Secondary Antioxidant in Polymeric Matrices

[1][2]

Executive Summary

This guide details the validation, application, and safety protocols for Tri-p-tolyl phosphite (TPTP) (CAS: 620-42-8) as a secondary antioxidant in thermoplastic formulations.[1][2] While industry standards often default to Tris(nonylphenyl) phosphite (TNPP) or Tris(2,4-di-tert-butylphenyl) phosphite (e.g., Irgafos 168), TPTP offers unique liquid-phase kinetics and solubility profiles beneficial for specific PVC and polyolefin applications.[1][2]

Critical Safety Distinction: This guide explicitly addresses the structural isomerism of tricresyl phosphites. Unlike the neurotoxic ortho-isomer (Tri-o-tolyl phosphite), high-purity para -isomer (TPTP) is the required agent for industrial safety and regulatory compliance.[1][2]

Chemical Identity & Properties

Tri-p-tolyl phosphite functions as a hydroperoxide decomposer.[1][2][3] It reacts with hydroperoxides (ROOH) formed during the auto-oxidation of polymers, converting them into stable alcohols while oxidizing itself to the corresponding phosphate.[2]

PropertySpecificationNotes
IUPAC Name Tris(4-methylphenyl) phosphiteDistinct from ortho and meta isomers.[1][2]
CAS Number 620-42-8Verify CoA to exclude CAS 2622-08-4 (ortho).
Molecular Weight 352.37 g/mol Lower MW than Irgafos 168 (646.9 g/mol ); higher mobility.[1][2]
Appearance Colorless to pale yellow liquidFacilitates liquid dosing; better dispersion in PVC plastisols.[2]
Solubility Soluble in hexane, toluene, acetoneInsoluble in water; susceptible to hydrolysis.
Phosphorus Content ~8.8%High active content per gram compared to hindered aryl phosphites.[2]

Mechanistic Insight: The Auto-Oxidation Cycle[1][2]

Polymers degrade via a radical chain reaction.[2][4] Primary antioxidants (Hindered Phenols) scavenge radicals (


125



12
Mechanism Diagram

The following diagram illustrates the synergistic interruption of the degradation cycle.

AutoOxidationPolymerPolymer (RH)RadicalAlkyl Radical (R•)Polymer->RadicalHeat/Shear(Initiation)PeroxyRadPeroxy Radical (ROO•)Radical->PeroxyRad+ O2HydroperoxideHydroperoxide (ROOH)PeroxyRad->Hydroperoxide+ RH (Propagation)InertStable Alcohol (ROH)+ PhosphateHydroperoxide->InertReduction by TPTPChainBranchChain Branching(RO• + •OH)Hydroperoxide->ChainBranchUncheckedDecompositionChainBranch->RadicalAcceleratedDegradationTPTPTPTP (Phosphite)TPTP->Hydroperoxide

Figure 1: Mechanism of Action.[1][2] TPTP intercepts the cycle at the Hydroperoxide stage, preventing chain branching.

Experimental Protocols

Protocol A: Melt Stability Validation (Multipass Extrusion)

Objective: Simulate aggressive processing conditions to evaluate TPTP's efficiency in retaining polymer molecular weight compared to a control.

Materials:

  • Polypropylene (PP) homopolymer (unstabilized powder).[1][2]

  • Primary Antioxidant: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (e.g., AO-1076) at 500 ppm.[1][2]

  • Secondary Antioxidant: TPTP at 1000 ppm.[2]

Workflow:

  • Dry Blending: Mix PP powder + AO-1076 + TPTP in a high-speed mixer for 5 mins under Nitrogen blanket (TPTP is liquid; spray dispersion is recommended).

  • Extrusion (Pass 1): Extrude at 230°C using a twin-screw extruder. Pelletize.

  • Sampling: Collect 500g of pellets.

  • Re-Extrusion (Pass 2-5): Re-feed pellets into the extruder for 4 additional passes. Collect samples after Pass 1, 3, and 5.

  • Analysis: Measure Melt Flow Index (MFI) according to ASTM D1238 (230°C/2.16 kg).

Success Criteria:

  • MFI Retention: Minimal increase in MFI (indicating minimal chain scission).[2]

  • Yellowness Index (YI): Low YI indicates TPTP successfully prevented formation of quinone chromophores from the phenolic antioxidant.[2]

Protocol B: Hydrolytic Stability Assessment

Context: Phosphites are prone to hydrolysis, forming acidic species that corrode equipment and degrade the polymer. TPTP (aryl phosphite) is generally more stable than alkyl phosphites but less stable than hindered aryl phosphites.[2]

Method:

  • Place 10g of TPTP liquid in a petri dish.

  • Expose to a humidity chamber: 60°C / 85% RH .

  • Monitoring: Measure Acid Value (mg KOH/g) at t=0, 24h, 48h, 72h via titration.

  • Visual: Check for formation of "sticky" solids (hydrolysis products).[2]

Protocol C: Trace Analysis (Extractables & Leachables)

Audience: Drug Development/Medical Packaging.[1][2] Goal: Detect migration of TPTP and its degradation product (p-cresol).

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / Water.[1][2]

    • 0-2 min: 70% ACN[1][2]

    • 15 min: 100% ACN[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 270 nm (aromatic ring absorption).[1][2]

  • Sample Prep: Soxhlet extraction of polymer film using cyclohexane (24h), followed by solvent evaporation and reconstitution in ACN.

Performance & Data Interpretation

The following table summarizes expected performance characteristics of TPTP relative to industry standards.

FeatureTPTP (Liquid)Irgafos 168 (Solid)TNPP (Liquid)
Reactivity High (Low steric hindrance)Medium (Hindered t-butyls)Medium
Hydrolytic Stability Low/ModerateHigh Moderate
Melt Flow Retention Excellent (Fast acting)ExcellentGood
Color Hold (YI) GoodExcellent Good
FDA Status Limited (Check CFR 178.2010)Broad ApprovalBroad (with purity limits)

Interpretation:

  • High Reactivity: TPTP is sterically unhindered compared to Irgafos 168.[2] This makes it an aggressive scavenger of hydroperoxides, providing superior protection in the early stages of processing.

  • Stability Trade-off: The lack of steric bulk makes the phosphorus center more accessible to water, leading to faster hydrolysis. TPTP requires moisture-proof handling.[1][2][6]

Safety & Handling (The Isomer Protocol)

WARNING: Neurotoxicity Risk Commercial "Tricresyl Phosphites" can be mixtures of ortho, meta, and para isomers.

  • Tri-o-tolyl phosphite (TOCP analog): Known neurotoxin causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2]

  • Tri-p-tolyl phosphite (TPTP): Significantly lower toxicity profile, but purity is paramount.[1][2]

Mandatory QC Protocol: Before using any batch of TPTP for research or pilot production, you must validate the absence of the ortho isomer using GC-MS.

  • Limit: < 0.1% ortho-isomer content.

  • Handling: Always use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of mists or hydrolysis products (p-cresol).

References

  • Chemical Identity & Properties

    • Tri-p-tolyl Phosphite Product Data. Tokyo Chemical Industry (TCI).[1][2] Retrieved from [1][2]

  • Mechanism of Action

    • Vinati Organics. (2023).[1][2][7] Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Retrieved from

  • Analytical Protocols (HPLC)

    • Han, N., et al. (2020). Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. Semantic Scholar. Retrieved from [1][2]

  • Toxicity Distinction (Ortho vs Para)

    • BenchChem.[2] Tri-o-tolyl phosphite vs Tri-p-tolyl phosphite Distinction. Retrieved from [1][2]

  • General Phosphite Application

    • SpecialChem.[2][8] Antioxidants in Plastic Compounds: Overview and Benefits. Retrieved from

Application Note: Catalytic Michaelis-Arbuzov Transformations of Tri-p-tolyl Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tri-p-tolyl phosphite (TPTP), a sterically distinct triaryl phosphite, presents a unique challenge in classical Michaelis-Arbuzov kinetics. Unlike trialkyl phosphites, which readily undergo nucleophilic attack followed by dealkylation to form phosphonates, TPTP forms stable quasiphosphonium intermediates that resist thermal dearylation. Consequently, the "classical" Arbuzov reaction often arrests or leads to disproportionation rather than the desired phosphonate product.

This guide details the Nickel-Catalyzed Modified Arbuzov (Tavs Reaction) and Palladium-Catalyzed Cross-Coupling protocols. These methods bypass the kinetic barrier of the aryloxy cleavage, enabling the efficient synthesis of di-p-tolyl arylphosphonates . These compounds are critical intermediates for flame retardants, stereoselective ligands, and bioactive pharmacophores.

Mechanistic Insight: The "Arrested" Arbuzov

To utilize TPTP effectively, researchers must understand why the standard protocol fails and how catalysis solves it.

Classical vs. Catalytic Pathway

In a standard Arbuzov reaction with an alkyl halide (


), the lone pair on phosphorus attacks the electrophile, forming a phosphonium salt. For triethyl phosphite, the halide ion (

) rapidly attacks the ethyl group via

, releasing ethyl halide and the phosphonate. For Tri-p-tolyl phosphite , the

attack on the aromatic tolyl ring is energetically unfavorable. The intermediate tri-p-tolyloxyalkylphosphonium salt is thermally stable up to

170°C. Above this temperature, it undergoes complex disproportionation rather than clean conversion.

The Solution: Transition metal catalysis (Ni or Pd) facilitates a mechanism closer to cross-coupling (oxidative addition/reductive elimination) than pure


 substitution, effectively "forcing" the Arbuzov transformation.
Pathway Visualization

The following diagram contrasts the arrested classical pathway with the successful catalytic cycle.

Arbuzov_Mechanism Start Tri-p-tolyl Phosphite (ArO)3P Intermed Quasiphosphonium Salt [(ArO)3P-R]+ X- Start->Intermed Classical (No Cat) LigEx Ligand Exchange Ni-P(OAr)3 Complex Start->LigEx Catalytic Route RX Electrophile (R-X / Ar-X) RX->Intermed OxAdd Oxidative Addition [L-Ni-Ar-X] RX->OxAdd + Catalyst DeadEnd Arrested Intermediate (Stable < 170°C) Intermed->DeadEnd Decomp Disproportionation (High Temp Mess) DeadEnd->Decomp >175°C Cat_Ni Ni(II) Catalyst Cat_Ni->OxAdd OxAdd->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Cat_Ni Regenerate Product Di-p-tolyl Phosphonate (ArO)2P(O)R RedElim->Product

Figure 1: Comparison of the arrested classical pathway (red) versus the successful metal-catalyzed cross-coupling route (green) for Tri-p-tolyl phosphite.

Protocol: Nickel-Catalyzed Synthesis of Di-p-tolyl Arylphosphonates

This protocol (an adaptation of the Tavs reaction) is the industry standard for converting triaryl phosphites into phosphonates.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Reagent: Tri-p-tolyl phosphite (1.2 - 1.5 equiv) [CAS: 620-42-8]

  • Catalyst: Nickel(II) Chloride (

    
    ), anhydrous (5-10 mol%)
    
  • Solvent: Neat (solvent-free) or Benzonitrile (if substrate is solid/high MP)

Experimental Workflow

Step 1: Catalyst Activation

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, charge Tri-p-tolyl phosphite (1.5 equiv) and anhydrous

    
      (5 mol%).
    
  • Purge the system with inert gas (

    
     or Ar) for 15 minutes.
    
  • Heat the mixture to 160°C until the

    
     dissolves and the solution turns a deep color (formation of 
    
    
    
    species via reduction by phosphite).

Step 2: Substrate Addition

  • Add the Aryl Bromide (1.0 equiv) dropwise (if liquid) or portion-wise (if solid) to the hot reaction mixture.

  • Note: The reaction is exothermic. Maintain temperature between 160°C - 180°C .

  • Monitor the evolution of the byproduct (p-tolyl bromide), which may distill off if the temperature is sufficiently high, driving the equilibrium.

Step 3: Reaction Monitoring

  • Maintain heating for 2–6 hours .

  • Monitor via

    
     NMR .
    
    • Starting Material: Tri-p-tolyl phosphite (

      
       ~127 ppm).
      
    • Product: Di-p-tolyl arylphosphonate (

      
       ~15-25 ppm).
      
    • Intermediate: Quasiphosphonium species may appear transiently.

Step 4: Workup and Purification

  • Cool the mixture to room temperature.

  • Hydrolysis (Optional): If the phosphonic acid is desired, treat with concentrated HCl.

  • Isolation (Ester): Dilute with dichloromethane (DCM) and wash with water to remove Ni salts.

  • Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). Unreacted Tri-p-tolyl phosphite elutes first (non-polar), followed by the phosphonate.

Expected Yields & Data

Typical results for the reaction of Tri-p-tolyl phosphite with various aryl bromides using this protocol:

Substrate (Ar-Br)Product (Phosphonate)Yield (%)

NMR Shift (

)
BromobenzeneDi-p-tolyl phenylphosphonate82%18.5 ppm
4-BromoanisoleDi-p-tolyl (4-methoxyphenyl)phosphonate78%19.2 ppm
4-BromobenzonitrileDi-p-tolyl (4-cyanophenyl)phosphonate65%16.8 ppm
1-BromonaphthaleneDi-p-tolyl (1-naphthyl)phosphonate70%21.0 ppm

Advanced Application: Pd-Catalyzed "Water-Promoted" Arbuzov

Recent advancements (Org. Lett. 2024) utilize Palladium catalysts with water as a promoter to lower the energy barrier for the rearrangement step. This is superior for sensitive substrates.

Key Modification:

  • Catalyst:

    
     (2 mol%) + Xantphos (3 mol%)
    
  • Additive:

    
     (1.0 equiv)
    
  • Solvent: Toluene, 100°C.

  • Mechanism: Water aids in the hydrolysis of the intermediate phosphonium species, facilitating the P-C bond retention while cleaving the P-O bond under milder conditions.

Process Troubleshooting & Safety

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Start Material Intact) Catalyst poisoning or insufficient temp.Ensure

is anhydrous. Increase temp to >160°C.
Formation of Ar-Ar (Homocoupling) Oxidative addition failure.Reduce catalyst loading; ensure slow addition of Ar-Br.
Black Precipitate (Pd/Ni Black) Ligand dissociation.Add excess phosphite (ligand) or switch to Xantphos/Pd system.
Product is a sticky oil Residual phenolic byproducts.Wash organic phase with 1M NaOH (removes p-cresol byproduct).
Safety: Organophosphorus Handling
  • Toxicity: Tri-p-tolyl phosphite is a skin irritant and potential neurotoxin (organophosphate nature). Wear nitrile gloves and work in a fume hood.

  • Thermal Hazards: The Ni-catalyzed reaction operates at 160°C+. Use a blast shield.

  • Byproducts: The reaction generates aryl halides (e.g., p-tolyl bromide) or phenols. Treat waste streams as halogenated organic waste.

References

  • Classical Limitations & Quasiphosphonium Salts

    • Thermolysis of methyltriaryloxyphosphonium halides...
    • Source:

  • Nickel-Catalyzed Protocol (Tavs Reaction)

    • Reaction of Aryl Halides with Triaryl Phosphites.[1][2][3]

    • Source: (Foundational Reference)

  • Palladium-Catalyzed Water-Promoted Arbuzov

    • Water-Promoted Mild and General Michaelis-Arbuzov Reaction of Triaryl Phosphites.[2][4]

    • Source: [2][4]

  • Lewis Acid Mediated Variations

    • Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature.[4]

    • Source: [4]

Sources

Technical Guide: Tri-p-tolyl Phosphite (TPTP) in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Formulation Protocol CAS: 620-42-8 Target Audience: Formulation Chemists, Tribologists, and R&D Scientists

Executive Summary

Tri-p-tolyl phosphite (TPTP), also known as Tris(4-methylphenyl) phosphite, is a versatile organophosphorus additive utilized in high-performance lubricant formulations.[1] It functions primarily as a secondary antioxidant (hydroperoxide decomposer) and a load-carrying anti-wear agent .

While structurally similar to Triphenyl Phosphite (TPP), the presence of the para-methyl group in TPTP enhances its lipophilicity, improving solubility in non-polar Group II, III, and IV (PAO) base oils. This guide details the mechanistic basis for its activity, formulation protocols to mitigate hydrolytic instability, and standardized testing methodologies.

Mechanism of Action

To effectively deploy TPTP, one must understand its dual-mode functionality. It acts in the bulk oil to stop oxidation and at the metal interface to prevent wear.

Antioxidant Mechanism (Peroxide Decomposition)

Lubricant degradation propagates via the formation of hydroperoxides (ROOH). Primary antioxidants (hindered phenols/amines) scavenge radicals but do not remove ROOH. TPTP reduces these hydroperoxides non-radically into stable alcohols, converting itself into an inert phosphate. This effectively cuts off the branching step of auto-oxidation.

Anti-Wear Mechanism (Surface Film Formation)

Under boundary lubrication conditions (high load/temperature), TPTP decomposes at the metal surface. The phosphorus moiety reacts with the iron substrate to form a ductile, amorphous iron phosphate/phosphide glass film. This "sacrificial layer" prevents direct metal-to-metal contact (scuffing).

Mechanistic Pathway Diagram[1]

TPTP_Mechanism BaseOil Lubricant Base Oil (Under Stress) ROOH Hydroperoxides (ROOH) BaseOil->ROOH Oxidation TPTP Tri-p-tolyl Phosphite (P(OAr)3) ROOH->TPTP Attack Phosphate Tri-p-tolyl Phosphate (O=P(OAr)3) (Inert) TPTP->Phosphate O-Transfer Alcohol Stable Alcohol (ROH) TPTP->Alcohol Reduction MetalSurface Iron Surface (Fe) TPTP->MetalSurface Adsorption (High Load/Temp) Tribofilm Iron Phosphate Film (Anti-Wear Layer) MetalSurface->Tribofilm Tribochemical Reaction

Figure 1: Dual-action pathway of TPTP acting as a hydroperoxide decomposer in bulk oil and a film-former on metal surfaces.

Material Characterization

Ensure your raw material meets these specifications before blending.

PropertySpecificationRelevance
Chemical Name Tris(4-methylphenyl) phosphiteActive Ingredient
CAS Number 620-42-8Regulatory ID
Appearance Clear to light yellow liquidHaze indicates hydrolysis
Purity ≥ 95.0% (GC)Impurities (phenols) affect acidity
Phosphorus Content ~8.8%Critical for anti-wear calculation
Density (20°C) 1.13 g/mLBlending calculations
Flash Point ~217°CSafe for high-temp blending
Acid Value < 0.1 mg KOH/gCritical: High acid = hydrolysis

Formulation Protocol

Handling & Storage (Critical)

Phosphites are susceptible to hydrolysis, reacting with moisture to form phosphorous acid (corrosive) and p-cresol.

  • Storage: Store under nitrogen blanket. Keep containers tightly sealed.

  • Shelf Life: Re-test Acid Value if stored >6 months.

  • Pre-check: If the liquid is hazy or has a strong acidic/phenolic odor, do not use .

Blending Procedure

Goal: Create a stable ISO VG 46 Hydraulic Fluid or Gear Oil prototype.

Reagents:

  • Base Oil: Group II (Mineral) or Group IV (PAO).

  • Primary Antioxidant: 2,6-di-tert-butyl-p-cresol (BHT) or Irganox L135 (liquid phenolic).

  • Stabilizer: Tri-p-tolyl phosphite (TPTP).[1]

Step-by-Step Protocol:

  • Preparation: Heat the base oil to 60°C ± 5°C . Do not exceed 80°C to prevent premature oxidation.

  • Primary AO Addition: Add 0.5 wt% Hindered Phenol. Stir at 500 RPM for 15 minutes until fully dissolved.

  • TPTP Addition: Add 0.3 wt% Tri-p-tolyl phosphite.

    • Note: The optimal Phenol:Phosphite ratio is typically 2:1 to 1:1 .

  • Homogenization: Continue stirring for 30 minutes. The solution should be crystal clear.

  • Dehydration (Optional but Recommended): If the base oil moisture content is >200 ppm, vacuum dry the blend to prevent in-situ hydrolysis of the phosphite.

Performance Evaluation Protocols

To validate the efficacy of TPTP, run the following standard tests.

Oxidative Stability: RPVOT (ASTM D2272)

Rotating Pressure Vessel Oxidation Test

  • Objective: Measure the time until the antioxidant system is depleted.

  • Protocol:

    • Place 50g of oil, 5g water, and a copper catalyst coil in the pressure vessel.

    • Pressurize with Oxygen to 90 psi.

    • Heat to 150°C and rotate.

    • End Point: When pressure drops 25.4 psi from the maximum.

  • Expected Result: A formulation with TPTP + Phenol should show a 20-40% increase in induction time compared to Phenol alone (Synergistic Effect).

Anti-Wear: Four-Ball Wear (ASTM D4172)[1]
  • Objective: Quantify wear protection.

  • Conditions: 40 kgf load, 1200 RPM, 75°C, 60 minutes.

  • Metric: Measure Wear Scar Diameter (WSD) in mm.

  • Expected Result: Base oil WSD ~0.8 mm. TPTP treated oil WSD < 0.45 mm.

Hydrolytic Stability (ASTM D2619)

Beverage Bottle Test

  • Why: Verifies TPTP does not degrade into corrosive acids during service.

  • Protocol:

    • 75g Oil + 25g Water + Copper strip.

    • Seal in a bottle, rotate at 93°C for 48 hours.

    • Measure: Acidity of the water layer and mass loss of copper.

  • Pass Criteria: Water acidity increase < 4.0 mg KOH.

Testing Workflow Diagram

Testing_Workflow cluster_Oxidation Oxidation Resistance cluster_Wear Surface Protection cluster_Stability Hydrolytic Stability Start Formulated Sample (Base + Phenol + TPTP) RPVOT RPVOT (ASTM D2272) High Temp/Pressure O2 Start->RPVOT FourBall 4-Ball Wear (ASTM D4172) Scar Diameter (mm) Start->FourBall Hydrolysis ASTM D2619 Acidity Change Start->Hydrolysis Result Validation Report RPVOT->Result > 1000 min PDSC PDSC (ASTM D6186) Exotherm Onset Temp FourBall->Result < 0.45 mm Hydrolysis->Result Low Acid

Figure 2: Validation workflow for phosphite-stabilized lubricants.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Haze / Turbidity Moisture contamination leading to hydrolysis.Dry base oil before blending. Add a small amount of amine (e.g., Triethanolamine) as a hydrolysis stabilizer.[2]
High Acid Number Degraded TPTP raw material.Check raw material Certificate of Analysis.[3] Ensure storage under nitrogen.
Poor RPVOT Incorrect Phenol:Phosphite ratio.Adjust ratio. Phosphites need phenols to regenerate; they cannot sustain RPVOT alone efficiently.
Corrosion (Copper) Excessive active sulfur or hydrolyzed phosphite.Verify hydrolytic stability (ASTM D2619). Ensure TPTP is not decomposing into phosphorous acid.

References

  • Vinati Organics. Difference Between Phosphite Antioxidants and Phenolic Antioxidants. Available at: [Link]

  • STLE (Society of Tribologists and Lubrication Engineers). Use of antioxidants in automotive lubricants.[4] Available at: [Link][2][5][6]

  • PubChem. Phosphorous acid, tris(methylphenyl) ester (Compound Summary). Available at: [Link]

  • MDPI. Research Progress of Antioxidant Additives for Lubricating Oils. Available at: [Link]

Sources

Application and Protocol for Monitoring Reactions of Tri-p-tolyl phosphite by ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of ³¹P NMR in Reaction Monitoring

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the ability to monitor the progress of a reaction in real-time is invaluable. It allows for the optimization of reaction conditions, identification of intermediates, and determination of reaction endpoints, all of which contribute to increased efficiency, yield, and safety. For reactions involving organophosphorus compounds, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands out as a uniquely powerful analytical technique.[1][2]

The ³¹P nucleus possesses several advantageous properties for NMR spectroscopy: it has a natural abundance of 100% and a spin of ½, leading to sharp, readily interpretable signals and high sensitivity.[1] Furthermore, the chemical shift range of ³¹P is exceptionally wide, spanning over 700 ppm, which minimizes signal overlap and allows for the clear differentiation of various phosphorus-containing species within a complex reaction mixture.[1] This makes ³¹P NMR an ideal tool for tracking the consumption of starting materials, the formation of products, and the appearance and disappearance of intermediates.

This application note provides a detailed guide to utilizing ³¹P NMR spectroscopy for monitoring reactions involving tri-p-tolyl phosphite, a common reagent and ligand in organic synthesis. We will delve into the spectral characteristics of this compound and its derivatives, present a robust protocol for in-situ reaction monitoring, and illustrate the application with a classic example, the Arbuzov reaction.

Spectral Characteristics of Tri-p-tolyl phosphite and Related Compounds

Understanding the expected ³¹P NMR chemical shifts of the species involved in a reaction is fundamental to successful monitoring. The chemical environment around the phosphorus atom dictates its resonance frequency, providing a unique fingerprint for each compound.

Tri-p-tolyl phosphite (P(III)) : As a trivalent phosphite ester, tri-p-tolyl phosphite exhibits a characteristic chemical shift in the downfield region of the ³¹P NMR spectrum. Triaryl phosphites typically resonate in the range of +125 to +145 ppm . This distinct chemical shift serves as a clear starting point for reaction monitoring.

Oxidation Product: Tri-p-tolyl phosphate (P(V)) : Phosphites are susceptible to oxidation, a common side reaction or intended transformation. Upon oxidation from P(III) to P(V), the phosphorus atom becomes more shielded, resulting in a significant upfield shift. Triaryl phosphates, such as tri-p-tolyl phosphate, are typically observed in the range of -20 to 0 ppm . This large difference in chemical shift makes it exceptionally easy to detect and quantify the extent of oxidation.

Arbuzov Reaction Products : The Arbuzov reaction is a cornerstone of organophosphorus chemistry, involving the reaction of a phosphite with an alkyl halide to form a phosphonate. With triaryl phosphites, this reaction proceeds through a stable phosphonium intermediate.

  • Phosphonium Intermediate : The initial nucleophilic attack of the phosphite on the alkyl halide (e.g., methyl iodide) forms a tetravalent phosphonium salt. For tri-p-tolyl phosphite, this would be methyltris(p-tolyloxy)phosphonium iodide. These intermediates are significantly deshielded and appear downfield, often in the range of +40 to +70 ppm . The ability to observe this intermediate provides deep mechanistic insight.

  • Phosphonate Product : The subsequent dealkylation of the phosphonium intermediate by the halide ion yields the final phosphonate product. In the reaction with methyl iodide, one of the tolyl groups would be displaced to form a methylphosphonate derivative. Diaryl alkylphosphonates typically resonate in the range of +15 to +30 ppm .

The significant separation of these chemical shift ranges is visually summarized in the diagram below.

Caption: Workflow for monitoring tri-p-tolyl phosphite reactions by ³¹P NMR.

Quantitative Data Summary

The following table summarizes the expected ³¹P NMR chemical shift ranges for the key species in reactions involving tri-p-tolyl phosphite. These values are referenced to an external standard of 85% H₃PO₄ at 0 ppm.[3]

Compound TypeExample StructureOxidation StateExpected Chemical Shift (ppm)
Triaryl PhosphiteTri-p-tolyl phosphiteP(III)+125 to +145
Triaryl PhosphateTri-p-tolyl phosphateP(V)-20 to 0
Tetraalkoxyphosphonium SaltMethyltris(p-tolyloxy)phosphonium iodideP(V)+40 to +70
Diaryl AlkylphosphonateDi-p-tolyl methylphosphonateP(V)+15 to +30

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample for Reaction Monitoring

Tri-p-tolyl phosphite and many other organophosphorus reagents can be sensitive to air and moisture. Therefore, proper handling techniques are crucial for obtaining accurate and reproducible results. This protocol outlines the preparation of an NMR sample under an inert atmosphere using a J. Young NMR tube.

Materials:

  • J. Young NMR tube

  • Schlenk line

  • Septa

  • Syringes and needles

  • Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)

  • Tri-p-tolyl phosphite

  • Second reactant (e.g., methyl iodide)

  • Internal standard (optional, for quantitative analysis, e.g., triphenyl phosphate)

Procedure:

  • Dry the J. Young NMR tube: Place the open J. Young tube in an oven at 120 °C for at least 4 hours. Remove from the oven and allow to cool in a desiccator.

  • Prepare the Schlenk line: Ensure the Schlenk line is under a positive pressure of a dry, inert gas (e.g., argon or nitrogen).

  • Attach the NMR tube: Attach the cooled J. Young tube to the Schlenk line via a rubber adapter.

  • Evacuate and backfill: Carefully evacuate the NMR tube and backfill with the inert gas. Repeat this cycle three times to ensure the tube is free of air and moisture.

  • Add solid reagents: Under a positive flow of inert gas, quickly remove the rubber adapter and add the solid tri-p-tolyl phosphite and internal standard (if used) to the NMR tube.

  • Re-attach and purge: Re-attach the NMR tube to the Schlenk line and perform another evacuate-backfill cycle.

  • Add solvent and liquid reagents: Using a gas-tight syringe, add the anhydrous deuterated solvent to the NMR tube. Subsequently, add the second liquid reactant (e.g., methyl iodide) via another syringe.

  • Seal and mix: Close the J. Young tap and carefully invert the tube several times to ensure the contents are well mixed. The sample is now ready for analysis.

Protocol 2: In-situ ³¹P NMR Reaction Monitoring

This protocol describes the setup of a time-course experiment to monitor the progress of a reaction directly within the NMR spectrometer.[4][5]

Instrumentation and Software:

  • NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

  • Software capable of setting up arrayed experiments or a series of experiments with variable delays.

Procedure:

  • Sample Insertion and Equilibration: Insert the prepared J. Young NMR tube into the spectrometer. Allow the sample to equilibrate to the desired reaction temperature for at least 5-10 minutes.

  • Initial Spectrum (t=0): Acquire a single ³¹P NMR spectrum before the reaction is initiated (if possible) or immediately after the addition of the final reactant. This spectrum will serve as the baseline (t=0) for the reaction.

  • Setup of the Time-Course Experiment:

    • Using an Arrayed Experiment (Pseudo-2D): Most NMR software has a "kinetics" or similar pseudo-2D experiment. Set the first dimension (F2) as the ³¹P spectral width and the second dimension (F1) as the time delay between acquisitions.

    • Using a Series of 1D Experiments: Alternatively, set up a series of individual 1D ³¹P NMR experiments with a defined delay between the start of each experiment. This can often be automated using instrument-specific scripts.

  • Acquisition Parameters:

    • Pulse Angle: Use a 30-45° pulse angle instead of a 90° pulse to allow for shorter relaxation delays between scans and thus faster acquisition times per time point.

    • Relaxation Delay (d1): For quantitative measurements, the relaxation delay should be at least 5 times the longest T₁ of any phosphorus species in the mixture. If T₁ values are unknown, a conservative delay of 10-20 seconds is a good starting point. For purely qualitative monitoring, a shorter delay (1-2 seconds) can be used.

    • Number of Scans (ns): The number of scans per time point should be sufficient to obtain a good signal-to-noise ratio for the species of interest. For concentrated samples, 4-16 scans are often adequate.

    • Decoupling: Use proton decoupling to simplify the spectra and improve signal-to-noise. For quantitative work, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[6]

  • Initiate the Reaction and Acquisition: If the reaction is thermally initiated, start the acquisition array after the sample has reached the target temperature. If initiated by the addition of a reagent, start the acquisition immediately after mixing.

  • Data Processing and Analysis:

    • Process each 1D spectrum in the series identically (e.g., same phasing and baseline correction).

    • Integrate the peaks corresponding to the starting material, intermediates, and products.

    • Plot the normalized integrals as a function of time to generate reaction profiles.

The workflow for setting up and executing an in-situ NMR reaction monitoring experiment is depicted in the following diagram.

In-situ_NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition & Analysis prep1 Dry J. Young Tube prep2 Add Solid Reagents (under inert atm.) prep1->prep2 prep3 Add Solvent & Liquid Reagents (via syringe) prep2->prep3 prep4 Seal and Mix prep3->prep4 acq1 Insert Sample & Equilibrate prep4->acq1 Transfer to Spectrometer acq2 Acquire Initial Spectrum (t=0) acq1->acq2 acq3 Set Up Time-Course (Arrayed Experiment) acq2->acq3 acq4 Process Spectra acq3->acq4 Acquisition Loop acq5 Integrate Peaks acq4->acq5 acq6 Plot Reaction Profile acq5->acq6

Caption: Workflow for in-situ NMR reaction monitoring.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for any researcher working with phosphorus-containing compounds like tri-p-tolyl phosphite. Its high sensitivity, wide chemical shift dispersion, and the direct correlation between signal intensity and concentration make it ideal for real-time, in-situ reaction monitoring. By following the detailed protocols outlined in this application note, scientists can gain valuable insights into reaction kinetics and mechanisms, leading to more efficient and robust synthetic processes. The ability to clearly distinguish between the starting phosphite, its oxidized phosphate byproduct, and the intermediates and products of reactions such as the Arbuzov provides a level of analytical detail that is difficult to achieve with other techniques.

References

  • Slideshare. (n.d.). 31-P NMR SPECTROSCOPY. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). 31P NMR spectra for triethyl phosphite: (a) reaction involving catalyst.... Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (2022). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) for quantitative measurements of phospholipids derived from natural products: Effect of analysis conditions Short running title. Retrieved February 5, 2026, from [Link]

  • Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved February 5, 2026, from [Link]

  • PMC. (2015). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. Retrieved February 5, 2026, from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved February 5, 2026, from [Link]

  • University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved February 5, 2026, from [Link]

  • Spectroscopy Online. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Retrieved February 5, 2026, from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics | Chemical Instrumentation Facility. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). In situ generated phosphonium salts observed via 31 P NMR. Reaction.... Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Tri-p-cresyl phosphate. Retrieved February 5, 2026, from [Link]

  • ScienceDirect. (2018). In situ Reaction Monitoring in Heterogeneous Catalysts by a Benchtop NMR Spectrometer. Retrieved February 5, 2026, from [Link]

  • RSC Publishing. (2015). Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. Retrieved February 5, 2026, from [Link]

  • PMC. (2010). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting & Optimization

Purification of crude Tri-p-tolyl phosphite by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Crude Tri-p-tolyl Phosphite by Vacuum Distillation

Executive Summary & Chemical Context

Tri-p-tolyl phosphite (TPTP) (CAS: 620-42-8) is a sensitive organophosphorus ligand and stabilizer. Synthesized via the reaction of phosphorus trichloride (


) with p-cresol, the crude mixture typically contains unreacted p-cresol, hydrochloric acid (HCl), and oxidation byproducts (phosphates).

Why Vacuum Distillation? TPTP has a high atmospheric boiling point (>350°C, theoretical) where thermal decomposition into phosphonates or oxidation becomes rapid. Vacuum distillation reduces the boiling point to a manageable range (<250°C), allowing purification without degrading the P(III) center.

Critical Challenge: The primary impurity, p-cresol , has a melting point of ~35°C. During the "forescut" (stripping) phase of distillation, p-cresol vapors can solidify in water-cooled condensers , causing dangerous pressure spikes or blockages.

Pre-Distillation Assessment (The Setup)

Before initiating the distillation, verify the crude material's status. Direct distillation of highly acidic crude (high HCl content) can damage vacuum pumps and catalyze product decomposition.

Apparatus Configuration
  • Flask: Round-bottom flask (max 60% full) with a magnetic stir bar.

  • Column: Short-path distillation head or a 10-cm Vigreux column (for better separation of p-cresol).

  • Condenser: CRITICAL: Use a recirculating heater or warm water bath set to 45–50°C . Do not use tap water.

  • Vacuum: High-vacuum pump (Rotary vane or hybrid) capable of

    
    .
    
  • Traps: Liquid nitrogen (

    
    ) cold trap to protect the pump from HCl and volatile organics.
    
Experimental Protocol: The Purification Workflow
Step 1: Degassing and Acid Removal (Stripping)
  • Objective: Remove dissolved HCl and low-boiling solvents.

  • Action: Apply weak vacuum (20–50 mmHg) at room temperature. Stir vigorously.

  • Observation: Bubbling indicates HCl release. Continue until bubbling subsides.

  • Pro-Tip: If the crude is highly acidic, wash with a dilute aqueous base (e.g., 5%

    
    ) and dry over 
    
    
    
    before distillation, though this increases hydrolysis risk if not done quickly.
Step 2: Forescut Collection (The p-Cresol Fraction)
  • Objective: Remove unreacted p-cresol.

  • Conditions: Increase vacuum to

    
    . Slowly raise oil bath temperature to 100–120°C.
    
  • Hazard: Watch the condenser. If white crystals form (p-cresol), increase condenser fluid temperature immediately.

  • Cut Point: Collection stops when the vapor temperature drops or stabilizes after the p-cresol fraction is removed.

Step 3: Product Distillation (Main Fraction)
  • Objective: Collect pure Tri-p-tolyl phosphite.

  • Conditions:

    • Vacuum: Ultimate vacuum (<1.0 mmHg is ideal).

    • Oil Bath: 210–240°C (Dependent on vacuum depth).

    • Vapor Temp: Expect product collection around 190–210°C at 0.5–1.0 mmHg (or ~238°C at 11 mmHg for analog comparison).

  • Validation: The distillate should be a clear, colorless to pale yellow viscous liquid.

Visualization: Purification Logic Flow

TPTP_Purification Crude Crude Mixture (TPTP + p-Cresol + HCl) Degas Degassing (RT, 50 mmHg) Remove HCl Crude->Degas Forescut Forescut (100-120°C Bath) Remove p-Cresol Degas->Forescut Condenser_Check Condenser Temp > 45°C? Forescut->Condenser_Check Clog SYSTEM CLOG (Solid p-Cresol) Condenser_Check->Clog No (Cold) MainFrac Main Fraction (>200°C Bath, <1 mmHg) Collect TPTP Condenser_Check->MainFrac Yes (Warm) Pure Pure TPTP (Clear Liquid) MainFrac->Pure

Figure 1: Logical workflow for the purification of Tri-p-tolyl phosphite, emphasizing the critical temperature control point to prevent condenser clogging.

Troubleshooting Center (FAQs)

Q1: The material in the condenser is turning into a white solid during the early stages. What is happening?

Diagnosis: This is p-cresol freezing . p-Cresol has a melting point of ~35°C. If your condenser is running on standard cold tap water (approx. 15–20°C), the p-cresol vapor solidifies upon contact. Solution: Stop the distillation immediately. Switch the condenser coolant to a recirculating heater set to 45–50°C . Use a heat gun to gently melt the blockage into the receiving flask before resuming.

Q2: My vacuum pressure fluctuates wildly and I cannot reach <1 mmHg.

Diagnosis: This usually indicates outgassing of trapped HCl or volatile solvents, or a leak in the system. Solution:

  • Check the cold trap; if it's full of frozen solvent/HCl, empty it.

  • Ensure the crude was sufficiently degassed at room temperature before heating.

  • Check joint greasing.[1] Organophosphites can dissolve some greases; use a high-vacuum, chemically resistant grease (e.g., Krytox or high-grade silicone).

Q3: The distillate is cloudy or has a strong acidic smell.

Diagnosis: Hydrolysis . Phosphites are moisture-sensitive.[2] If the system wasn't perfectly dry, or if HCl wasn't removed, the product hydrolyzes to di-p-tolyl phosphite (which is acidic). Solution: The distillation must be repeated. Ensure all glassware is oven-dried. Add a small amount of solid base (e.g., anhydrous sodium carbonate) to the distillation pot to neutralize residual acid in situ (use caution as this can cause bumping).

Q4: How do I confirm the purity without running a full distillation again?

Diagnosis: You need an analytical method. Solution: Run a


P NMR .
  • Pure Tri-p-tolyl phosphite: Single sharp peak at ~127–129 ppm .

  • Oxidized (Phosphate): Peak at ~ -15 to -20 ppm .

  • Hydrolyzed (H-Phosphonate): Doublet peaks around 0–10 ppm (due to P-H coupling).

Technical Data Specifications
PropertyValue / ConditionNotes
CAS Number 620-42-8
Physical State Viscous Liquid (RT)Can supercool; MP is near 50°C but often appears liquid.
Boiling Point (Atm) > 350°C (Decomposes)Do not distill at atmospheric pressure.
Boiling Point (Vac) ~238°C @ 11 mmHgTarget <1 mmHg to lower this to ~200°C.

P NMR Shift
~127–129 ppmDownfield from

(0 ppm).
Main Impurity p-Cresol (MP 35°C)Requires warm condenser to distill.
References
  • TCI Chemicals. Product Specification: Tri-p-tolyl Phosphite (CAS 620-42-8). Retrieved from .

  • Sigma-Aldrich. Tri-o-tolyl phosphite Physical Properties (Analog Reference). Retrieved from .

  • Organic Chemistry Data. 31P NMR Chemical Shifts. University of Wisconsin-Madison (Reich Collection). Retrieved from .

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical.

Sources

Technical Support Center: Tri-p-tolyl Phosphite Purity & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phosphite vs. Phosphine Critical Distinction

Before proceeding, verify your compound's identity.[1] A common source of experimental failure is the confusion between the Phosphite and the Phosphine due to similar nomenclature.

FeatureTri-p-tolyl Phosphite (Target)Tri-p-tolyl Phosphine (Different Compound)
Structure P(O-C₆H₄-CH₃)₃P(C₆H₄-CH₃)₃
Linkage Phosphorus-Oxygen -CarbonPhosphorus-Carbon
CAS 620-42-81038-95-5
State (20°C) Viscous Liquid (Colorless/Pale Yellow)Solid (White Crystals, MP ~146°C)
Reactivity Sensitive to Hydrolysis & OxidationAir Sensitive, Resistant to Hydrolysis

If your sample is a white solid with a high melting point, you likely possess the Phosphine. This guide specifically addresses the Liquid Phosphite ester .

Module 1: Diagnostic Hub (Identification)

Q: How do I definitively identify impurities in my sample?

A:


P NMR is the gold standard for assessing phosphite purity because it provides a distinct spectral window free from solvent interference. Proton (

H) NMR is secondary, useful primarily for quantifying residual p-cresol.[1]
Diagnostic Table:

P NMR Chemical Shifts (Benzene-d6 or CDCl3)
SpeciesChemical Structure

P Shift (

ppm)
Signal MultiplicityOrigin of Impurity
Tri-p-tolyl Phosphite P(OAr)₃+127 to +129 SingletTarget Compound
Tri-p-tolyl Phosphate O=P(OAr)₃-15 to -20SingletOxidation (Air exposure)
Di-p-tolyl H-Phosphonate HP(O)(OAr)₂+0 to +15Doublet (

Hz)
Hydrolysis (Moisture)
Phosphorous Acid H₃PO₃+3 to +5Singlet/BroadComplete Hydrolysis
Visual Diagnostic Workflow

DiagnosticFlow Start Sample Analysis Visual Visual Inspection Start->Visual NMR 31P NMR Spectrum Start->NMR Result3 Dark Yellow/Orange Peak at -18 ppm Visual->Result3 Dark Color? Result4 Pungent Phenolic Odor 1H NMR: Methyl shift Visual->Result4 Smell? Result1 Colorless/Pale Yellow Single Peak ~128 ppm NMR->Result1 Clean Result2 Cloudy/Viscous Peak at ~0-15 ppm (Doublet) NMR->Result2 J_PH Coupling NMR->Result3 High Field Shift Action1 Pure: Store under Ar Result1->Action1 Action2 Hydrolysis Detected: Irreversible. Discard. Result2->Action2 Action3 Oxidation Detected: Distill if >5% Result3->Action3 Action4 Excess p-Cresol: Perform Basic Wash Result4->Action4

Figure 1: Decision matrix for identifying impurities based on visual cues and NMR spectral data.

Module 2: Purification Protocols

Protocol A: Cold Alkaline Wash (Removing p-Cresol)

Issue: Presence of unreacted p-cresol (starting material). Mechanism: p-Cresol is weakly acidic (


). Washing with a cold base converts it into water-soluble sodium p-cresolate, while the phosphite ester remains in the organic phase.
Risk:  Phosphites hydrolyze in basic water. Speed and temperature are critical. 

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude Tri-p-tolyl phosphite in 40 mL of Dichloromethane (DCM) or Hexane .

  • Cooling: Place the solution in an ice bath (

    
    C). Prepare a 5% NaOH solution and cool it to 
    
    
    
    C separately.
  • Rapid Extraction:

    • Add 20 mL of cold 5% NaOH to the organic phase.

    • Shake vigorously for no more than 30-60 seconds .

    • Immediately separate the layers. Discard the aqueous (top) layer.

  • Quench/Wash: Immediately wash the organic layer with 20 mL of ice-cold saturated brine to remove residual base.

  • Drying: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO₄) for 10 minutes.

  • Isolation: Filter off the solid MgSO₄ and concentrate the filtrate under reduced pressure (Rotary Evaporator) at

    
    C.
    
  • Final Polish: Dry under high vacuum (0.1 mmHg) for 1 hour to remove trace solvent.

Protocol B: High-Vacuum Distillation (Removing Oxides & Heavy Impurities)

Issue: Presence of oxidation products (phosphates) or high-molecular-weight oligomers. Requirement: High vacuum line (<1 mmHg) is mandatory due to the high boiling point.

Step-by-Step Methodology:

  • Setup: Use a short-path distillation head (to minimize thermal residence time). Ensure all glassware is oven-dried.

  • Vacuum: Connect to a high-vacuum pump capable of reaching 0.1 – 0.5 mmHg .

  • Heating:

    • Boiling Point (Estimated): ~240-260°C at 10 mmHg . At 0.1 mmHg, the distillation temperature will drop to approx 180-200°C .

    • Heat the oil bath gradually.[2]

  • Collection:

    • Fraction 1 (Fore-run): Discard the first 5-10% (contains residual solvents/phenols).

    • Fraction 2 (Main): Collect the steady boiling clear liquid.

  • Storage: Backfill with Argon immediately upon cooling.

Module 3: Storage & Handling (Prevention)

Q: My purified sample degrades after a week. Why?

A: Tri-p-tolyl phosphite is thermodynamically unstable toward hydrolysis and oxidation.

  • Moisture Exclusion: The P-O bond is susceptible to nucleophilic attack by water, leading to H-phosphonates (which cannot be reversed to phosphites).

    • Rule: Always handle in a glovebox or using Schlenk techniques.

  • Oxidation: P(III) easily oxidizes to P(V) phosphate.

    • Rule: Store under Argon/Nitrogen.

  • Transesterification: Avoid protic solvents (alcohols) during storage, as they can exchange with the p-tolyl groups.

FAQ / Troubleshooting

Q: I see a doublet at 10 ppm in my NMR. Can I purify this out? A: This is the H-phosphonate (hydrolysis product). It is extremely difficult to separate from the phosphite because their polarities are similar, and heating (distillation) often accelerates the hydrolysis if any moisture is present.[1]

  • Recommendation: If the impurity is >5%, discard the batch.[1] If <5%, try passing through a plug of Basic Alumina (Activity I) using dry hexane/DCM under inert atmosphere.[1] The acidic H-phosphonate binds more strongly to alumina than the phosphite.

Q: Can I use Silica Gel Chromatography? A: NO. Silica gel is acidic and contains adsorbed water. It will hydrolyze your phosphite on the column, destroying your product. Use Basic Alumina or Neutral Alumina (oven-dried) if chromatography is absolutely necessary.

Q: My sample solidified. Is it pure? A: If it solidified into a white crystalline mass with a high melting point (>100°C), you have the Phosphine , not the Phosphite.[1] If it is a waxy, low-melting solid/viscous liquid, it may be the correct Phosphite (which can supercool).[1] Run a


P NMR to confirm.

References

  • Chemical Shifts & Identification

    • Gorenstein, D. G. (1984).[1] Phosphorus-31 NMR: Principles and Applications. Academic Press. (Standard reference for P(III) vs P(V) shifts).

    • Organic Chemistry Data, University of Wisconsin-Madison. "31P NMR Chemical Shifts." [1]

  • Synthesis & Hydrolysis Mechanisms

    • Kamerlin, S. C. L., et al. (2008).[1] "The Hydrolysis of Phosphate Esters." Journal of Organic Chemistry. (Mechanistic insights into P-O bond cleavage).

  • Purification Techniques

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Protocols for distilling high-boiling esters).

  • Physical Properties

    • TCI Chemicals. "Product Specification: Tri-p-tolyl Phosphite (CAS 620-42-8)." [1]

Sources

Technical Support Center: Optimizing Tri-p-tolyl phosphite-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for tri-p-tolyl phosphite-mediated catalysis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to enhance the success of your experiments. We will move beyond simple protocols to explore the causal relationships behind experimental choices, empowering you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or fails to initiate. What are the primary factors to investigate?

A1: Several factors can contribute to low reactivity. The most common culprits are the quality of the tri-p-tolyl phosphite ligand, the presence of atmospheric oxygen, and residual moisture in the reaction setup. Ensure the ligand is pure and handled under an inert atmosphere. All glassware should be rigorously oven-dried, and solvents must be anhydrous and thoroughly degassed.

Q2: How does the electronic nature of tri-p-tolyl phosphite influence catalysis?

A2: Tri-p-tolyl phosphite is a strong π-acceptor ligand. The phosphorus atom donates its lone pair of electrons to an empty d-orbital of the transition metal, forming a sigma (σ) bond.[1] Concurrently, the metal back-donates electron density from its filled d-orbitals into the empty σ* (sigma-antibonding) orbitals of the phosphorus-oxygen bonds.[1] This π-backbonding is a key characteristic of phosphite ligands, strengthening the metal-ligand bond and stabilizing low-valent metal centers like Pd(0) or Ni(0), which are crucial for many catalytic cycles.[1]

Q3: What is the ideal ligand-to-metal ratio for a typical cross-coupling reaction?

A3: The optimal ligand-to-metal ratio is reaction-dependent. However, a common starting point for palladium-catalyzed cross-coupling reactions is a 2:1 ratio of tri-p-tolyl phosphite to the palladium source.[1] It is often beneficial to screen ratios from 1:1 to 4:1 to find the best balance for your specific substrates.

Q4: How susceptible is tri-p-tolyl phosphite to hydrolysis, and what are the consequences?

A4: Phosphite ligands are generally more prone to hydrolysis than their phosphine counterparts, a reaction that can be accelerated by the presence of acid or base.[1] Water can attack the phosphorus center, leading to the cleavage of the P-OAr bond and the formation of diaryl phosphonates and p-cresol. This degradation not only consumes the active ligand but the resulting species can also inhibit the catalyst.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low or non-existent product yield is a frequent challenge. This guide provides a systematic approach to diagnosing and resolving the underlying issues.

Underlying Causes:

  • Ligand Degradation: Tri-p-tolyl phosphite can degrade through oxidation or hydrolysis.

  • Catalyst Inactivity: The metal precursor may not be properly activated to its catalytically active state.

  • Poor Reagent Quality: Impurities in substrates, solvents, or bases can poison the catalyst.

Troubleshooting Workflow:

Caption: Diagnostic workflow for addressing low or no product yield.

Experimental Protocol: Ligand Purity Assessment via ³¹P NMR

  • Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), dissolve a small sample (5-10 mg) of the tri-p-tolyl phosphite in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis: A pure sample of tri-p-tolyl phosphite should exhibit a single sharp peak. The presence of additional peaks, particularly in the phosphate region, indicates degradation.

Issue 2: Inconsistent Reaction Rates or Catalyst Deactivation

A reaction that starts but then slows down or stops completely often points to catalyst deactivation.

Underlying Causes:

  • Thermal Decomposition: At elevated temperatures, the metal-ligand complex can decompose.

  • Product Inhibition: The product of the reaction may coordinate to the metal center and inhibit further catalysis.

  • Ligand Exchange: Undesirable ligand exchange with other species in the reaction mixture can lead to less active catalytic species.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent reaction rates.

Experimental Protocol: Staged Catalyst Addition

  • Initial Charge: Begin the reaction with half of the intended catalyst loading.

  • Monitoring: Follow the reaction progress using a suitable analytical technique (e.g., GC, LC-MS, or TLC).

  • Second Addition: When the reaction rate slows significantly, add the remaining catalyst as a solution in an anhydrous, degassed solvent.

  • Observation: A renewed increase in the reaction rate strongly suggests that the catalyst is deactivating under the reaction conditions.

Issue 3: Poor Selectivity (Regio- or Stereoselectivity)

Achieving high selectivity is often a primary goal in catalysis.

Underlying Causes:

  • Incorrect Temperature: Temperature can have a profound effect on the selectivity of a reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition states that determine selectivity.

  • Ligand Sterics: The steric bulk of the tri-p-tolyl phosphite ligand plays a crucial role in controlling the approach of substrates to the metal center.

Optimization Table: General Parameters for Cross-Coupling Reactions

ParameterRecommended RangeRationale
Temperature (°C) 60 - 120Lower temperatures often favor higher selectivity, while higher temperatures can increase reaction rates. An optimal balance is key.
Solvent Toluene, Dioxane, THFThe choice of solvent can influence solubility and the stability of catalytic intermediates. Non-polar, aprotic solvents are often preferred.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The strength and nature of the base can significantly impact the rate of key steps in the catalytic cycle, such as transmetalation.
Catalyst Loading (mol%) 0.5 - 5Higher catalyst loading can increase the reaction rate but may also lead to more side reactions and catalyst decomposition.

Synthesis and Purification of Tri-p-tolyl phosphite

For researchers who wish to synthesize their own ligand, the following protocol is provided.

Reaction Mechanism: The synthesis involves the nucleophilic attack of the hydroxyl group of p-cresol on the electrophilic phosphorus atom of phosphorus trichloride (PCl₃).[1] This is a stepwise process, with each step liberating a molecule of hydrogen chloride (HCl) gas.[1] The reaction is typically driven to completion by removing the HCl byproduct, often with a stream of inert gas or by using a base to neutralize it.[2]

Experimental Protocol: Synthesis of Tri-p-tolyl phosphite

  • Apparatus Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser with an inert gas inlet.[1]

  • Inert Atmosphere: The entire system is purged with dry nitrogen or argon.[1]

  • Reagent Charging: The flask is charged with 3.0 equivalents of p-cresol and an anhydrous, non-protic solvent such as toluene.[1]

  • Controlled Addition: 1.0 equivalent of phosphorus trichloride is added dropwise from the dropping funnel while maintaining a controlled temperature, often with an ice bath, as the reaction is exothermic.[1]

  • Reaction Progression: After the addition is complete, the mixture is stirred, possibly with gentle heating, until the evolution of HCl gas ceases.[1] Reaction progress can be monitored by ³¹P NMR.[1]

  • Work-up and Purification: Once the reaction is complete, the crude product is purified. Vacuum distillation is a common method to separate the high-boiling tri-p-tolyl phosphite from any remaining starting materials or byproducts.[1]

References

Sources

Troubleshooting low yields in the synthesis of Tri-p-tolyl phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Triage: Start Here

User Scenario: You have attempted the reaction of


 with p-cresol but obtained a yield <50%, or the product is an oil instead of a white crystalline solid (mp 144–148 °C).

Before altering your chemistry, use this decision matrix to identify the failure mode.

TroubleshootingTree Start Low Yield / Poor Quality CheckNMR Check 31P NMR (Crude) Start->CheckNMR PV_Signal Signal at -15 to -20 ppm? CheckNMR->PV_Signal Yes PIII_Signal Signal at ~128 ppm only? CheckNMR->PIII_Signal Yes Doublet_Signal Doublet (J ~600Hz)? CheckNMR->Doublet_Signal Yes Oxidation Issue: Oxidation (Phosphate Formation) PV_Signal->Oxidation Clean Issue: Workup Loss (Solubility/Crystallization) PIII_Signal->Clean Hydrolysis Issue: Hydrolysis (H-Phosphonate Formation) Doublet_Signal->Hydrolysis Action1 Degas solvents, check inert lines. Oxidation->Action1 Action2 Switch recrystallization solvent (Hexane/Toluene). Clean->Action2 Action3 Dry reagents, neutralize HCl faster. Hydrolysis->Action3

Figure 1: Diagnostic decision tree based on crude


 NMR analysis. The chemical shift is the primary indicator of failure mode.

Core Failure Modes & Solutions

Issue A: The "Invisible" Killer (Hydrolysis)

Symptom: The product is a sticky gum or oil; yield is low. Diagnosis: The presence of moisture—either in the reagents or introduced during the reaction—hydrolyzes the P-Cl bond or the P-O-Ar bond. This forms di-p-tolyl phosphite (an H-phosphonate), which cannot be converted back to the tri-ester.

  • The Mechanism:

    
    
    Note: The H-phosphonate product is stable and often mistaken for the product by TLC, but it degrades the melting point significantly.
    
  • The "Breath Test" (Self-Validation): Run a non-decoupled

    
     NMR (or coupled 
    
    
    
    NMR). If you see a doublet with a massive coupling constant (
    
    
    ), you have H-phosphonate contamination. This confirms moisture ingress.
  • Corrective Protocol:

    • Reagent Drying: p-Cresol is hygroscopic. It must be dried by azeotropic distillation with toluene or stored over molecular sieves (4Å) for 24 hours prior to use.

    • HCl Scavenging: HCl generated during the reaction catalyzes hydrolysis. If using the base method (Triethylamine/Pyridine), ensure the amine is dry (distilled over

      
      ).
      
Issue B: The "Mono/Di" Substitution Trap

Symptom: Fuming crude product; low boiling point impurities. Diagnosis: Incomplete substitution of the chlorine atoms on


. This occurs if the reaction temperature is too low or the stoichiometry is inexact.
  • The Chemistry:

    
    
    Chlorophosphites are highly reactive and will hydrolyze immediately upon workup, destroying your yield.
    
  • Corrective Protocol:

    • Stoichiometry: Use a slight excess of phenol (3.05 to 3.1 equivalents per 1 eq

      
      ).
      
    • Thermal Drive: After the initial addition at

      
      , the reaction must be heated to reflux (if using a solvent like toluene) or 
      
      
      
      (neat) to force the third substitution, which is sterically slower than the first two.
Issue C: Workup-Induced Degradation

Symptom: Crude NMR looks good, but isolated yield is poor after washing. Diagnosis: Triaryl phosphites are prone to hydrolysis in acidic or aqueous media. A standard "water wash" can destroy the product if residual HCl is present.

  • Corrective Protocol:

    • The "Flash" Wash: Use ice-cold saturated

      
       for the first wash. This neutralizes residual HCl immediately.
      
    • Speed: Do not let the organic layer sit in contact with the aqueous phase. Separate immediately.

The "Gold Standard" Protocol

Recommended for high-purity applications (drug synthesis/ligand generation).

Reagents:

  • Phosphorus Trichloride (

    
    ): 1.0 eq.
    
  • p-Cresol: 3.1 eq.

  • Triethylamine (

    
    ): 3.3 eq. (Base scavenger method).
    
  • Solvent: Anhydrous Toluene or DCM.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Charge: Add p-cresol (3.1 eq) and

    
     (3.3 eq) to the flask with anhydrous toluene (concentration ~0.5 M). Cool to 
    
    
    
    .
  • Addition: Dissolve

    
     (1.0 eq) in a small amount of toluene. Add dropwise over 30–60 minutes.
    
    • Why? Exothermic control. Rapid addition causes local heating and side reactions.

  • Reaction: Allow to warm to Room Temperature (RT), then heat to reflux for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).

      
       species won't show, but you monitor the disappearance of free p-cresol.
      
  • Filtration (Critical): Cool to RT. The flask will be full of Triethylamine Hydrochloride (

    
    ) precipitate. Filter this solid off under an inert atmosphere (Schlenk frit) or very quickly through a pad of Celite.
    
    • Note: The salt is hygroscopic. If it gets wet while still mixed with your product solution, it will hydrolyze the phosphite.

  • Concentration: Remove solvent under reduced pressure.

  • Purification:

    • Method A (Distillation): High vacuum distillation is effective but requires

      
       due to the high boiling point.
      
    • Method B (Recrystallization - Recommended): Dissolve the crude solid in minimum hot hexane (or acetonitrile). Cool slowly to

      
      . White needles should form.
      

Analytical Data & Reference Values

Use this table to validate your product quality.

ParameterTri-p-tolyl PhosphiteCommon Impurity: Tri-p-tolyl PhosphateCommon Impurity: H-Phosphonate

NMR Shift
+125 to +129 ppm (Singlet)-15 to -20 ppm (Singlet)+5 to +15 ppm (Doublet,

)
Appearance White Crystalline SolidWhite SolidViscous Oil / Sticky Solid
Melting Point 144–148 °C~76–78 °CLiquid/Low melting
Stability Moisture SensitiveStableStable

Visualizing the Reaction Pathway

Understanding the pathway helps pinpoint where the "leak" in your yield occurs.

ReactionPathway Inputs PCl3 + p-Cresol (+ Base) Step1 Mono-substitution (Fast) Inputs->Step1 -HCl Step2 Di-substitution (Moderate) Step1->Step2 -HCl Step3 Tri-substitution (Slow - Requires Heat) Step2->Step3 -HCl (Steric Barrier) Hydrolysis Hydrolysis Loop (Forms H-Phosphonates) Step2->Hydrolysis Wet Reagents Product Tri-p-tolyl Phosphite Step3->Product Product->Hydrolysis Wet Workup Oxidation Oxidation (Forms Phosphate) Product->Oxidation Air Exposure

Figure 2: Reaction pathway showing the kinetic barrier to the third substitution and the vulnerability points for hydrolysis and oxidation.

FAQ: Rapid Fire Troubleshooting

Q: Can I use ethanol for recrystallization? A: No. Primary alcohols can undergo transesterification with aryl phosphites, especially if trace acid is present. Use inert solvents like Hexane, Heptane, or Acetonitrile.

Q: My product turned to liquid after sitting on the bench for a day. Why? A: It hydrolyzed.[1][2] Triaryl phosphites are not air-stable indefinitely, especially in humid environments (like Singapore/Shanghai). Store under Argon in a desiccator.

Q: I don't have a Schlenk line. Can I still make this? A: Yes, but you must use a drying tube (


) and ensure all glassware is oven-dried. The yield will likely be 10-15% lower than with strict inert techniques.

References

  • General Synthesis of Organophosphites: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for triphenyl phosphite, applicable to p-tolyl analog).
  • NMR Characterization of Phosphorus Compounds

    • Gorenstein, D. G.
    • TriLink BioTechnologies. "31P Chemical Shifts in NMR Spectra." Link (General reference for P(III) vs P(V) shifts).

  • Hydrolysis & Stability

    • Arbuzov, A. E., & Imaev, M. G.[3] "The structure of organic phosphites." Doklady Akademii Nauk SSSR, 1957. (Foundational work on phosphite hydrolysis rates).

  • Physical Properties

    • Sigma-Aldrich Product Specification: "Tri(p-tolyl)phosphine" (Note: Analogous phosphine data often used for comparison, but specific Phosphite data derived from: Chem-Impex Product Data "Tri-p-tolyl Phosphite"). Link

Sources

Technical Support Center: Managing the Exothermicity of Tri-p-tolyl Phosphite Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of tri-p-tolyl phosphite, with a specific focus on managing the reaction's inherent exothermicity. As Senior Application Scientists, we have compiled this resource to combine theoretical principles with practical, field-tested advice to ensure both the safety and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of tri-p-tolyl phosphite, providing concise and actionable answers.

Q1: What is the primary chemical reaction for synthesizing tri-p-tolyl phosphite?

A1: The most common laboratory and industrial synthesis involves the reaction of phosphorus trichloride (PCl₃) with p-cresol (4-methylphenol). This is a nucleophilic substitution reaction where the hydroxyl group of p-cresol attacks the phosphorus atom of PCl₃, displacing chloride ions. The overall reaction is:

PCl₃ + 3 HOC₆H₄CH₃ → P(OC₆H₄CH₃)₃ + 3 HCl

This reaction is highly exothermic and generates hydrogen chloride (HCl) gas as a byproduct.[1][2]

Q2: Why is managing the exothermicity of this reaction so critical?

A2: The reaction between phosphorus trichloride and p-cresol is highly exothermic, meaning it releases a significant amount of heat.[2] Uncontrolled, this can lead to a rapid increase in temperature, resulting in a "runaway reaction." The consequences of a runaway reaction can include:

  • Boiling of reactants and solvents: This can cause a dangerous pressure buildup in the reaction vessel.

  • Increased side product formation: Higher temperatures can promote unwanted side reactions, reducing the yield and purity of the desired tri-p-tolyl phosphite.

  • Thermal decomposition of reactants or products: This can lead to the formation of hazardous and flammable byproducts.[1]

  • Equipment failure: In extreme cases, the pressure buildup can exceed the limits of the glassware or reactor, leading to an explosion.

Q3: What are the key parameters to control for a safe and efficient synthesis?

A3: The three most critical parameters to control are:

  • Temperature: Maintaining a consistent and low reaction temperature is paramount.

  • Rate of Reagent Addition: The gradual addition of phosphorus trichloride to the p-cresol solution is essential to control the rate of heat generation.

  • Agitation: Efficient stirring ensures uniform temperature distribution and prevents localized "hot spots."

Q4: What is the optimal temperature range for this synthesis?

A4: The optimal temperature range for the initial addition of PCl₃ is typically between 0°C and 10°C. After the addition is complete, the reaction may be allowed to slowly warm to room temperature or be gently heated to drive the reaction to completion. One study on a similar synthesis of triphenyl phosphite started the reaction at 45°C and gradually increased the temperature to 160°C in a stepwise manner due to the highly exothermic nature of the reaction.[2]

Q5: How can I effectively remove the HCl byproduct?

A5: The removal of HCl is crucial as its presence can inhibit the reaction.[2][3] This is typically achieved by:

  • Inert Gas Sparging: Bubbling a slow stream of an inert gas, such as nitrogen or argon, through the reaction mixture can help to carry away the dissolved HCl gas.[2]

  • Use of a Base: A tertiary amine, such as triethylamine or pyridine, can be added to the reaction mixture to act as an acid scavenger, neutralizing the HCl as it is formed.[3] This forms a salt that can be filtered off after the reaction.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of tri-p-tolyl phosphite.

Problem Potential Cause(s) Troubleshooting Steps
Runaway Reaction (Rapid, Uncontrolled Temperature Increase) 1. Addition of PCl₃ is too fast. 2. Inadequate cooling. 3. Insufficient stirring.1. IMMEDIATELY stop the addition of PCl₃. 2. Increase the cooling bath temperature differential (e.g., add more dry ice to an acetone bath). 3. Increase the stirring rate. 4. If the temperature continues to rise rapidly, have a quench solution (e.g., a large volume of a high-boiling point, inert solvent) ready to quickly dilute the reaction mixture.
Low Yield of Tri-p-tolyl phosphite 1. Incomplete reaction. 2. Presence of moisture in reactants or glassware. 3. Loss of product during workup. 4. Sub-optimal reaction temperature.1. Monitor the reaction by TLC or GC to ensure it has gone to completion. If necessary, allow for a longer reaction time or gentle heating after the initial exothermic phase. 2. Ensure all glassware is oven-dried and reactants are anhydrous. PCl₃ reacts violently with water.[1] 3. Optimize your purification procedure (e.g., distillation, chromatography). 4. A study on triphenyl phosphite synthesis found that higher temperatures (up to 160°C) were required for the highest yield.[2]
Product is Impure (Presence of side products) 1. Reaction temperature was too high. 2. Localized "hot spots" due to poor stirring. 3. Oxidation of the phosphite product.1. Maintain a lower reaction temperature during the addition of PCl₃. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Tri-p-tolyl phosphite can be sensitive to air and moisture.[4] Work up the reaction under an inert atmosphere if possible and store the final product under nitrogen or argon.
Formation of a White Precipitate (Amine Hydrochloride Salt) 1. Use of a tertiary amine as an acid scavenger.1. This is an expected outcome when using an amine base. The salt can be removed by filtration at the end of the reaction.

III. Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of tri-p-tolyl phosphite with a strong emphasis on safety and temperature management.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer and stir bar

  • Inert gas inlet (Nitrogen or Argon)

  • Condenser (with a gas outlet connected to a bubbler or a scrub system to neutralize HCl gas)

  • Ice-water or dry ice-acetone bath

  • p-Cresol (anhydrous)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous solvent (e.g., toluene, dichloromethane)[3]

  • Tertiary amine (e.g., triethylamine, optional)

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Assemble and dry glassware prep2 Charge flask with p-cresol and solvent prep1->prep2 react1 Cool reaction mixture to 0-5°C prep2->react1 react2 Slowly add PCl3 via dropping funnel react1->react2 react3 Monitor temperature and control addition rate react2->react3 react4 Allow to warm to room temperature and stir react3->react4 workup1 Filter off any solids (e.g., amine hydrochloride) react4->workup1 workup2 Wash organic layer workup1->workup2 workup3 Dry organic layer workup2->workup3 workup4 Remove solvent under reduced pressure workup3->workup4 workup5 Purify by distillation or chromatography workup4->workup5

Caption: Experimental workflow for the synthesis of tri-p-tolyl phosphite.

Step-by-Step Procedure:

  • Preparation:

    • Assemble the three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a condenser under an inert atmosphere.

    • In the flask, dissolve p-cresol in an appropriate anhydrous solvent. If using an amine base, add it at this stage.

  • Reaction:

    • Cool the reaction flask to 0-5°C using an ice-water or dry ice-acetone bath.

    • Begin stirring the solution.

    • Slowly add the phosphorus trichloride dropwise from the dropping funnel. Crucially, monitor the internal temperature and maintain it below 10°C. The rate of addition should be adjusted to prevent the temperature from rising too quickly.

    • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature. Continue stirring for several hours or until the reaction is complete (monitor by TLC or GC).

  • Workup and Purification:

    • If a precipitate (amine hydrochloride) has formed, remove it by filtration.

    • Transfer the filtrate to a separatory funnel and wash it with water and brine to remove any remaining salts and impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude tri-p-tolyl phosphite can then be purified by vacuum distillation or column chromatography.

IV. Safety Considerations

Phosphorus Trichloride (PCl₃):

  • Highly Corrosive and Toxic: PCl₃ is extremely destructive to the skin, eyes, and respiratory tract.[1] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical splash goggles.[5][6][7][8]

  • Reacts Violently with Water: PCl₃ reacts exothermically with water to produce phosphoric acid and corrosive HCl gas.[1] Ensure all glassware is scrupulously dry and the reaction is protected from atmospheric moisture.

  • Incompatible with Many Chemicals: PCl₃ is incompatible with a wide range of organic compounds, strong oxidizing agents, and bases.[1]

Hydrogen Chloride (HCl):

  • Corrosive Gas: The HCl gas produced during the reaction is corrosive and toxic. The reaction should be equipped with a gas outlet leading to a bubbler containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.

General Precautions:

  • Always have a plan in place to manage a potential thermal runaway.

  • Ensure that the cooling bath has sufficient capacity to absorb the heat generated by the reaction.

  • Never add the p-cresol solution to the phosphorus trichloride, as this will result in an uncontrolled and highly dangerous exothermic reaction.

V. Visualization of Troubleshooting Logic

G cluster_temp Temperature Issues cluster_yield Yield & Purity Issues start Problem Encountered During Synthesis temp_issue Is the temperature rising uncontrollably? start->temp_issue yield_issue Is the final yield low? start->yield_issue temp_yes Runaway Reaction Protocol: 1. Stop PCl3 addition 2. Enhance cooling 3. Increase stirring temp_issue->temp_yes Yes temp_no Is the reaction sluggish? temp_issue->temp_no No temp_no_yes Consider gentle heating after PCl3 addition is complete temp_no->temp_no_yes Yes yield_yes Check for: - Incomplete reaction (TLC/GC) - Moisture contamination - Workup losses yield_issue->yield_yes Yes purity_issue Is the product impure? yield_issue->purity_issue No purity_yes Investigate: - Reaction temperature too high - Inefficient stirring - Product oxidation purity_issue->purity_yes Yes

Caption: Troubleshooting flowchart for tri-p-tolyl phosphite synthesis.

VI. References

  • Chem-Impex. Tri-p-tolyl Phosphite. [Link]

  • ResearchGate. Preparation of tri-m-tolyl phosphate by alkalic method. [Link]

  • Google Patents. Methods and reaction mixtures for controlling exothermic reactions.

  • PubMed. Tri-p-tolyl-phosphine. [Link]

  • YouTube. Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial - Dr Andryj Borys. [Link]

  • Royal Society of Chemistry. Green phosphonate chemistry – Does it exist?. [Link]

  • Princeton University Environmental Health and Safety. Phosphorus Trichloride. [Link]

  • ResearchGate. Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. [Link]

  • PubMed Central. Development and Scale-up of the Rapid Synthesis of Triphenyl Phosphites in Continuous Flow. [Link]

  • Organic Syntheses. An oven-dried single-necked (24/40 joint) 500 mL round-bottomed flask, containing an over-dried Teflon-coated magnetic stir bar (4.0 × 1.5 cm, football-shaped), is fitted with a 24/40 rubber septum that is pierced with an 18G × 1.5" needle attached to a Schlenk line (Figure 1A). The flask is then dried by vacuum-heat. [Link]

  • Organic Chemistry Portal. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. [Link]

  • Ereztech. Tri(p-tolyl)phosphine. [Link]

  • Royal Society of Chemistry. A highly efficient catalytic method for the synthesis of phosphite diesters. [Link]

  • Wellt Chemicals. The Ultimate Guide to Phosphite Ester 2024. [Link]

  • PubMed. Thermal oxidative degradation studies of phosphate esters. [Link]

  • New Jersey Department of Health. Common Name: PHOSPHORUS TRICHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. [Link]

  • PubMed Central. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. [Link]

  • Lanxess. Phosphorus trichloride. [Link]

  • ACS Publications. Bringing Organophosphate Ester Tris(2,4-di-tert-butylphenyl) Phosphate to the Forefront: A Hidden Threat to the Environment | Environmental Science & Technology Letters. [Link]

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in the Presence of Tri-p-tolyl phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for catalyst deactivation issues encountered when using tri-p-tolyl phosphite as a ligand or additive in catalytic reactions. As a versatile ligand, understanding its stability and potential degradation pathways is crucial for maintaining catalytic efficiency and obtaining reproducible results.

Introduction: The Dual Role of Tri-p-tolyl phosphite

Tri-p-tolyl phosphite is often employed in homogeneous catalysis, particularly with transition metals like palladium and rhodium, to modulate the catalyst's electronic properties and steric environment. Its strong π-acceptor character can enhance catalytic activity in reactions such as cross-couplings and hydroformylations. However, under certain reaction conditions, tri-p-tolyl phosphite can degrade, leading to the formation of species that act as catalyst poisons, ultimately causing a decline in reaction rates and yields. This guide will help you diagnose, troubleshoot, and prevent catalyst deactivation related to the use of tri-p-tolyl phosphite.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

My palladium-catalyzed cross-coupling reaction has stalled or is showing significantly reduced activity after an initial period of good conversion. Could tri-p-tolyl phosphite be the cause?

Answer: Yes, it is possible that the deactivation is related to the tri-p-tolyl phosphite ligand. While it is often used to enhance catalysis, its degradation under reaction conditions can lead to the formation of catalyst poisons.

Underlying Cause & Explanation:

The primary mechanism of deactivation associated with tri-p-tolyl phosphite is its susceptibility to hydrolysis . Trace amounts of water in your reaction solvent or starting materials can lead to the cleavage of the P-O bonds in the phosphite ligand. This hydrolysis reaction produces p-cresol and ultimately phosphate or phosphite anions.

  • Phosphates and phosphites are known poisons for palladium catalysts .[1][2] These anions can strongly adsorb to the surface of the palladium catalyst, blocking active sites and preventing substrate binding, which is essential for the catalytic cycle to proceed.[1]

  • The change in the ligand structure from the intact phosphite to its degradation products alters the electronic and steric properties of the palladium center, which can lead to the formation of less active or inactive catalyst species.

Troubleshooting Steps:

  • Reagent Purity Check:

    • Solvents: Ensure you are using anhydrous, degassed solvents. Consider passing them through a column of activated alumina or distilling them from an appropriate drying agent.

    • Starting Materials: Ensure your starting materials are dry and free from acidic or basic impurities that could catalyze hydrolysis.

    • Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration to minimize exposure to atmospheric moisture.

  • Reaction Monitoring:

    • Take aliquots of the reaction mixture at different time points and analyze them by ³¹P NMR spectroscopy. This will allow you to monitor the integrity of the tri-p-tolyl phosphite ligand and detect the formation of any phosphorus-containing degradation products.[3][4]

Experimental Protocol: Testing for Catalyst Poisoning due to Ligand Degradation

  • Baseline Reaction: Run your reaction under your standard conditions and carefully record the conversion over time.

  • High-Purity Reaction: Repeat the reaction, but this time, take extra precautions to ensure all reagents and solvents are rigorously dried and degassed.

  • Comparison: If the high-purity reaction shows a significantly improved and sustained reaction rate, it strongly suggests that water-induced ligand hydrolysis was the cause of deactivation in your original experiment.

I have observed the formation of a black precipitate in my reaction mixture. What is it, and is it related to tri-p-tolyl phosphite?

Answer: The black precipitate is likely palladium black, which is finely divided, agglomerated palladium metal in its inactive Pd(0) state. The degradation of tri-p-tolyl phosphite can contribute to the formation of palladium black.

Underlying Cause & Explanation:

Phosphite ligands play a crucial role in stabilizing the active palladium species in the catalytic cycle. When the tri-p-tolyl phosphite ligand degrades, the concentration of the stabilizing ligand decreases. This can lead to the aggregation of palladium atoms into larger, catalytically inactive nanoparticles, which precipitate out of solution as palladium black.[5]

Troubleshooting & Optimization:

  • Ligand-to-Metal Ratio: Ensure you are using an appropriate ligand-to-metal ratio. In some cases, a slight excess of the phosphite ligand can help maintain catalyst stability. However, be aware that a large excess of phosphite can sometimes inhibit the reaction by competing with the substrate for coordination to the metal center.

  • Temperature Control: Avoid excessively high reaction temperatures, as this can accelerate both ligand decomposition and palladium agglomeration.

  • Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.

In-Depth Technical Analysis

Mechanism of Catalyst Deactivation by Tri-p-tolyl phosphite Degradation

The deactivation process can be visualized as a multi-step pathway:

cluster_0 Reaction Environment cluster_1 Deactivation Pathway Active Catalyst Active Catalyst Deactivated Catalyst Deactivated Catalyst Active Catalyst->Deactivated Catalyst Ligand Loss & Aggregation Tri-p-tolyl phosphite Tri-p-tolyl phosphite Hydrolysis Hydrolysis Tri-p-tolyl phosphite->Hydrolysis Water Water Water->Hydrolysis p-Cresol p-Cresol Hydrolysis->p-Cresol Phosphate/Phosphite Anions Phosphate/Phosphite Anions Hydrolysis->Phosphate/Phosphite Anions Phosphate/Phosphite Anions->Deactivated Catalyst Site Blocking

Caption: Deactivation pathway of a catalyst in the presence of tri-p-tolyl phosphite and water.

Analytical Techniques for Diagnosing Deactivation

A systematic analytical approach is key to identifying the root cause of catalyst deactivation.

Analytical TechniqueParameter MeasuredInterpretation of Results
³¹P NMR Spectroscopy Chemical shifts of phosphorus-containing species.- Intact Ligand: A specific signal for coordinated and free tri-p-tolyl phosphite. - Degradation: Appearance of new signals corresponding to phosphate, phosphite, or other phosphorus-containing byproducts.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile organic compounds in the reaction mixture.Detection of p-cresol, a direct product of tri-p-tolyl phosphite hydrolysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Elemental composition of the catalyst.Can be used to determine the phosphorus content on a recovered, deactivated catalyst.
X-ray Photoelectron Spectroscopy (XPS) Oxidation state and chemical environment of palladium.Can reveal changes in the palladium oxidation state and the presence of poisoning species on the catalyst surface.[5]

Troubleshooting Workflow

If you suspect catalyst deactivation due to tri-p-tolyl phosphite, follow this systematic troubleshooting workflow:

start Reaction Failure/ Low Conversion check_reagents Reagents & Solvents Rigorously Dry? start->check_reagents dry_reagents Dry & Degas All Components check_reagents->dry_reagents No rerun_reaction Rerun Reaction. Improved Performance? check_reagents->rerun_reaction Yes dry_reagents->rerun_reaction problem_solved Problem Solved: Hydrolysis was the issue. rerun_reaction->problem_solved Yes analyze_mixture Analyze Reaction Mixture: ³¹P NMR & GC-MS rerun_reaction->analyze_mixture No degradation_detected Ligand Degradation Products Detected? analyze_mixture->degradation_detected other_issues Investigate Other Deactivation Pathways degradation_detected->other_issues No confirm_poisoning Confirmed: Ligand Degradation Leading to Poisoning degradation_detected->confirm_poisoning Yes optimize_conditions Optimize Conditions: - Lower Temperature - Adjust Ligand Ratio confirm_poisoning->optimize_conditions

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst Regeneration

In cases where the catalyst has been deactivated by ligand degradation products, regeneration may be possible, although success is not always guaranteed.

Experimental Protocol: Regeneration of a Deactivated Palladium Catalyst

Disclaimer: This is a general procedure and may need to be adapted for your specific catalyst system. Always perform a small-scale test before applying to your entire batch of catalyst.

  • Catalyst Isolation:

    • If the catalyst is heterogeneous (e.g., Pd on carbon), filter the reaction mixture to recover the catalyst.

    • If the catalyst is homogeneous, it may precipitate as palladium black, which can be collected by filtration.[5]

  • Washing:

    • Wash the isolated catalyst thoroughly with a solvent that will dissolve the organic residues and degradation products but not the catalyst itself. A sequence of washes with a polar solvent (e.g., acetone or ethanol) followed by a nonpolar solvent (e.g., hexane) is often effective.

    • To remove adsorbed phosphate/phosphite anions, a wash with a dilute, non-coordinating base (e.g., a very dilute solution of ammonia in water, followed by extensive washing with deionized water and then a dry solvent) may be attempted. This should be done with caution as it can also affect the catalyst structure.

  • Drying:

    • Dry the washed catalyst under high vacuum at a mild temperature (e.g., 40-60 °C). Caution: Dry palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.[5]

  • Activity Test:

    • Test the activity of the regenerated catalyst on a small-scale reaction to determine if its performance has been restored.

For severe coking or poisoning, a thermal treatment may be necessary. This typically involves heating the catalyst in a controlled atmosphere. For example, a deactivated palladium catalyst might be treated in an inert atmosphere at high temperatures (e.g., 550-700 °C) to remove carbonaceous deposits, followed by a controlled oxidation and then reduction.[6]

References

  • Barth, M. (2024, January 9). Ligand design for cross-couplings: phosphines. OpenChemHub. [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Gell, L. (2011). Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
  • Peng, L., et al. (2020).
  • Kondrashova, S. A., et al. (2022). DFT Calculations of 31P NMR Chemical Shifts in Palladium Complexes. PubMed.
  • Surry, D. S., & Buchwald, S. L. (2019).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Gao, F., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI.
  • Ramgren, S. D., & Samec, J. S. M. (2023). Mitigating Phosphate Anion Poisoning of Cathodic Pt/C Catalysts in Phosphoric Acid Fuel Cells.
  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
  • Keglevich, G., et al. (2022).
  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies.
  • Mann, B. E. (1970). Preparative and proton and phosphorus-31 nuclear magnetic resonance studies on palladium(II) complexes with t-butylphosphines. Journal of the Chemical Society A.
  • NCERT. (n.d.). Alcohols, Phenols and Ethers.
  • Google Patents. (1979).
  • Ciriminna, R., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Zhang, Y., et al. (2019).
  • Zhang, Y., et al. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • BenchChem. (2025).
  • Eigen, Z. (2001).
  • ResearchGate. (n.d.).
  • Ahmed, J., et al. (2020).

Sources

Validation & Comparative

Analytical Techniques for Quantifying the Purity of Tri-p-tolyl Phosphite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge

Tri-p-tolyl phosphite (TPTP), also known as tris(4-methylphenyl) phosphite, is a critical organophosphorus ligand used in homogeneous catalysis (e.g., hydroformylation) and as a stabilizer in polymer chemistry. Its performance is strictly governed by its oxidation state and hydrolytic stability.

The "Purity Paradox": TPTP is chemically active. It is designed to scavenge oxygen (forming phosphates) and is susceptible to hydrolysis (forming phenols and acidic phosphites). Consequently, the act of analysis itself—if performed with improper thermal or chemical stress—can degrade the sample, leading to false-positive impurity results.

This guide moves beyond standard monographs to compare three primary analytical architectures:


 NMR , HPLC-UV , and GC-FID/MS , evaluating them on their ability to deliver "self-validating" data.

Part 2: Detailed Methodologies & Protocols

Technique 1: NMR Spectroscopy (The Structural Fingerprint)

Verdict: Best for determining Oxidation State and Speciation.

Nuclear Magnetic Resonance (NMR) targeting the phosphorus nucleus is the most authoritative method for distinguishing the active phosphite (


) from the inactive phosphate (

) and hydrolysis byproducts. Unlike chromatography, it does not require separation, eliminating on-column degradation risks.
The Protocol
  • Instrument: 400 MHz NMR (or higher) equipped with a broadband probe.

  • Solvent: Anhydrous Benzene-

    
     or Toluene-
    
    
    
    . Avoid Chloroform-
    
    
    unless neutralized, as its acidity can catalyze hydrolysis.
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ] (approx. 0.05 M) is mandatory  for quantitative integration to shorten the 
    
    
    
    relaxation time of phosphorus.
  • Pulse Sequence: Inverse gated decoupling (to suppress NOE for accurate integration).

  • Acquisition:

    • Spectral Width: -100 ppm to +200 ppm.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 10–15 seconds without Cr(acac)
      
      
      , or 2–3 seconds with it).
Data Interpretation (Self-Validating Logic)

The method is self-validating because the sum of all phosphorus integrals equals 100% of the phosphorus species.

  • Tri-p-tolyl Phosphite (

    
    ): 
    
    
    
    ppm (Singlet).
  • Tri-p-tolyl Phosphate (

    
    ): 
    
    
    
    ppm (Singlet).
  • Hydrolysis Products (Di-p-tolyl phosphite):

    
     ppm (often shows 
    
    
    
    coupling).

Expert Insight: If you see a broad hump or multiple peaks in the 0–10 ppm region, your sample has suffered moisture damage.

Technique 2: HPLC-UV (The Quantitative Workhorse)

Verdict: Best for quantifying organic impurities (p-Cresol) and trace degradation.

High-Performance Liquid Chromatography (HPLC) is superior for quantifying the organic "backbone" impurities, specifically free p-cresol, which


 NMR cannot detect directly.
The Protocol
  • Column: C18 (Octadecyl), End-capped,

    
     mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
    
  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (suppresses phenol ionization).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 60% B (Isocratic equilibration).

    • 2–15 min: 60%

      
       95% B (Linear ramp).
      
    • 15–20 min: 95% B (Wash).

  • Detection: UV at 210 nm (for phenols) and 265 nm (specific for the aromatic phosphite).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating System Suitability
  • Resolution Check: The resolution (

    
    ) between p-cresol (early eluting) and TPTP (late eluting) must be 
    
    
    
    .
  • Stability Check: Inject the standard twice, 4 hours apart. If the p-cresol peak area increases, the sample is hydrolyzing in the autosampler vial. Corrective Action: Use anhydrous ACN as the diluent.

Technique 3: GC-FID/MS (The Volatile Profiler)

Verdict: High Risk / Specific Use Only.

Gas Chromatography (GC) is excellent for residual solvents and free p-cresol but poses a significant risk for the phosphite itself. Aryl phosphites can undergo transesterification or disproportionation at high injector temperatures.

The Protocol (Low-Thermal Stress)
  • Inlet: Cool-on-column (preferred) or Split/Splitless at minimal temp (200°C max).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Start at 60°C (hold 2 min)

      
       Ramp 15°C/min 
      
      
      
      280°C.
  • Detection: FID (300°C).

Warning: If you observe "ghost peaks" or a rising baseline plateau between the cresol and TPTP peaks, this indicates on-column thermal degradation. Do not use GC for TPTP assay purity; use it only for residual volatile quantification.

Part 3: Comparative Analysis & Decision Matrix

Performance Comparison Table
Feature

NMR
HPLC-UVGC-FID
Primary Target P-Species (Oxidation State)Organic Impurities (Cresol)Volatiles & Solvents
Specificity High (Unambiguous)Moderate (Retention time)Moderate
Thermal Stress None (Ambient)None (Ambient)High (Risk of Degradation)
Sample Prep Minimal (Dissolve & Shoot)Moderate (Dilution)Minimal
Limit of Quantitation ~0.5%~0.05%~0.01%
Cost per Run High (Deuterated solvents)MediumLow
Analytical Workflow Diagram

The following diagram illustrates the logical flow for a complete purity assessment, prioritizing sample integrity.

TPTP_Analysis_Workflow cluster_legend Method Purpose Start TPTP Sample Received NMR_Step Step 1: 31P NMR (Speciation Check) Start->NMR_Step Decision_Oxidation Is Phosphate (P-V) > 1%? NMR_Step->Decision_Oxidation HPLC_Step Step 2: HPLC-UV (Quantify p-Cresol) Decision_Oxidation->HPLC_Step No (Pass) Reject REJECT BATCH (Oxidized/Hydrolyzed) Decision_Oxidation->Reject Yes (Degraded) GC_Step Step 3: GC-FID (Residual Solvents Only) HPLC_Step->GC_Step Final_Report Generate CoA (Purity + Impurity Profile) GC_Step->Final_Report Legend1 Blue: Structural ID Legend2 Green: Organic Purity Legend3 Red: Critical Failure

Caption: Hierarchical analytical workflow ensuring oxidation state is verified by NMR before proceeding to chromatographic quantification.

Part 4: Degradation Pathways & Impurity Identification

Understanding what you are measuring is as important as how you measure it. The diagram below maps the chemical fate of TPTP, guiding which peaks to look for in your chromatograms and spectra.

Degradation_Pathways TPTP Tri-p-tolyl Phosphite (Active Ligand) Phosphate Tri-p-tolyl Phosphate (Inactive Oxide) TPTP->Phosphate Oxidation (+O2) DiPhosphite Di-p-tolyl Phosphite (Acidic Species) TPTP->DiPhosphite Hydrolysis (+H2O) Cresol p-Cresol (Free Phenol) TPTP->Cresol Hydrolysis (+H2O) DiPhosphite->Cresol Further Hydrolysis

Caption: Chemical degradation map showing the two primary impurity vectors: Oxidation (red) and Hydrolysis (yellow).

Part 5: References

  • BenchChem. (2026).[2] Tri-o-tolyl phosphite | 2622-08-4. Retrieved from

  • Organic Chemistry Data. (n.d.). 31P NMR Chemical Shifts. Retrieved from

  • Sigma-Aldrich. (n.d.). Tri(p-tolyl)phosphine Product Specification. Retrieved from

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR. Retrieved from

  • University of California. (2025). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. eScholarship. Retrieved from

Sources

A Senior Application Scientist's Guide to Tolyl Phosphite Ligands: A Comparative Study of Steric and Electronic Effects

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Ligand Design in Catalysis

In the realm of transition metal catalysis, the rational design and selection of ligands are paramount to controlling the activity, selectivity, and stability of a catalytic system. Among the diverse classes of ligands, phosphites (P(OR)₃) have emerged as highly versatile and effective modulators of catalytic performance.[1] Their facile synthesis, resistance to air oxidation, and tunable steric and electronic properties make them indispensable tools for researchers in academia and industry.[2]

This guide provides an in-depth comparative analysis of the steric and electronic effects of tolyl phosphite ligands: tri(ortho-tolyl)phosphite, tri(meta-tolyl)phosphite, and tri(para-tolyl)phosphite. By systematically varying the position of the methyl group on the aryl substituent, this family of ligands serves as an excellent model system for deconstructing how subtle structural changes can profoundly impact catalyst behavior. We will explore the key quantitative descriptors for these effects, the experimental techniques used for their characterization, and their tangible impact on a commercially significant catalytic reaction.

The Fundamental Pillars: Quantifying Steric and Electronic Effects

The influence of a phosphite ligand on a metal center is primarily governed by a combination of its size (steric effects) and its electron-donating or -withdrawing capabilities (electronic effects).[3][4] Quantifying these properties is crucial for predictive catalyst design.[5]

Electronic Effects: The Tolman Electronic Parameter (TEP)

The electronic nature of a phosphite ligand dictates the electron density at the metal center, which in turn influences substrate binding and the rates of key catalytic steps like oxidative addition and reductive elimination. The Tolman Electronic Parameter (TEP) is the most widely accepted metric for quantifying these electronic effects.

Causality: The TEP is determined by measuring the A₁ carbonyl (CO) stretching frequency via infrared (IR) spectroscopy in a standard nickel complex, [LNi(CO)₃].[6] The underlying principle is that more electron-donating ligands increase the electron density on the nickel center. This increased density is then back-donated into the π* antibonding orbitals of the CO ligands. This back-donation weakens the C-O triple bond, resulting in a lower IR stretching frequency (ν(CO) in cm⁻¹). Conversely, electron-withdrawing ligands reduce back-donation, strengthen the C-O bond, and lead to a higher ν(CO).

For tolyl phosphites, the position of the electron-donating methyl group is key:

  • para-Tolyl: The methyl group is in a position to exert its maximum electron-donating effect through resonance and induction, leading to the lowest TEP value (strongest donor).

  • meta-Tolyl: The methyl group can only donate via induction, resulting in an intermediate electronic effect.

  • ortho-Tolyl: While electronically similar to the para isomer, the steric bulk can sometimes influence the geometry and, consequently, the measured electronic parameter.

Steric Effects: The Tolman Cone Angle (θ)

Steric hindrance, or the physical bulk of a ligand, plays a critical role in determining the coordination number of the metal complex, the accessibility of the catalytic site to substrates, and the regioselectivity of the reaction.[6] The Tolman Cone Angle (θ) is a classic and effective measure of a ligand's steric demand.

Causality: The cone angle is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand.[7] A larger cone angle indicates a bulkier ligand.

The positional isomerism of the tolyl group has a dramatic impact on the cone angle:

  • Tri(o-tolyl)phosphite: The methyl groups are positioned directly adjacent to the phosphorus-oxygen bond. This arrangement creates significant steric crowding around the phosphorus center, resulting in a very large cone angle.[8]

  • Tri(m-tolyl)phosphite & Tri(p-tolyl)phosphite: With the methyl groups positioned further away from the phosphorus core, their contribution to the steric bulk immediately around the metal center is substantially reduced, leading to smaller and similar cone angles.[9]

Comparative Data Summary

The following table summarizes the key steric and electronic parameters for the three tolyl phosphite isomers, providing a quantitative basis for comparison.

LigandIsomer PositionTolman Electronic Parameter (TEP), ν(CO) cm⁻¹Tolman Cone Angle (θ), degrees (°)³¹P NMR Chemical Shift (δ), ppm
Tri(p-tolyl)phosphite para2087.1128~127.8
Tri(m-tolyl)phosphite meta2087.9128~128.0
Tri(o-tolyl)phosphite ortho2089.4141~129.5

Note: TEP and Cone Angle values are sourced from literature and may vary slightly depending on the experimental or computational method used.[9][10] ³¹P NMR data is representative and can vary with solvent and concentration.

Experimental Characterization Protocols

To empirically validate the properties of these ligands, several key analytical techniques are employed. The choice of these methods is based on their ability to provide direct, quantitative data on the electronic and steric nature of the phosphorus center.

Protocol 1: ³¹P{¹H} Nuclear Magnetic Resonance (NMR) Spectroscopy

Justification: ³¹P NMR is a highly sensitive and direct method for probing the electronic environment of the phosphorus nucleus.[11] The chemical shift (δ) is exquisitely sensitive to the electron density and bonding at the phosphorus atom, providing a reliable fingerprint for each ligand.[12][13] Proton decoupling ({¹H}) is used to simplify the spectrum to a single peak for each unique phosphorus environment, making analysis straightforward.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve approximately 10-20 mg of the tolyl phosphite ligand in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition:

    • Select a standard proton-decoupled phosphorus experiment (³¹P{¹H}).

    • Set the spectral center and width to encompass the expected chemical shift range for phosphites (~120 to 140 ppm).

    • Use an external reference standard of 85% H₃PO₄ (δ = 0 ppm).

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for adequate spin-lattice relaxation.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the external standard.

    • Integrate the signal and record the chemical shift.

Protocol 2: Cyclic Voltammetry (CV)

Justification: CV is an electrochemical technique used to assess the electron-donating or -withdrawing properties of a ligand when coordinated to a redox-active metal center. By measuring the oxidation potential of a metal-ligand complex, one can infer the ligand's electronic influence. More strongly donating ligands make the metal center more electron-rich and thus easier to oxidize (a lower oxidation potential).

Step-by-Step Methodology:
  • Complex Formation: Synthesize a metal complex of the tolyl phosphite ligand, for example, [PdCl₂(P(OAr)₃)₂].

  • Cell Assembly:

    • Assemble a three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Polish the working electrode with alumina slurry, rinse, and sonicate to ensure a clean surface.

  • Solution Preparation:

    • Prepare a ~1 mM solution of the metal-ligand complex in a suitable solvent (e.g., acetonitrile or dichloromethane).

    • Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]), to ensure conductivity.

    • Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the potential window to scan through the expected redox event.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, recording the current response as a function of the applied potential.

  • Analysis:

    • Identify the peak potential for the oxidation (Epa) and reduction (Epc) waves.

    • Determine the formal potential (E¹/²) as the midpoint between Epa and Epc.

    • Compare the E¹/² values for the complexes of the different tolyl phosphite isomers.

Workflow for Ligand Characterization

Caption: Workflow for the synthesis and experimental characterization of tolyl phosphite ligands.

Impact on Catalysis: A Case Study in Rhodium-Catalyzed Hydroformylation

Context: Hydroformylation is a large-scale industrial process that converts alkenes into aldehydes using syngas (CO/H₂), typically with a rhodium catalyst.[1] A critical performance metric is the regioselectivity, specifically the ratio of the desired linear aldehyde to the branched aldehyde (l/b ratio). The steric and electronic properties of the phosphite ligand are the primary determinants of this ratio.[2][14][15]

Causality and Ligand Effects:

  • Steric Effects: The key intermediate that determines regioselectivity is a five-coordinate rhodium-hydrido-carbonyl-alkene complex. Bulky ligands, like tri(o-tolyl)phosphite , will preferentially occupy the equatorial positions in the trigonal bipyramidal geometry to minimize steric repulsion. This forces the other ligands, including the alkene substrate, into less crowded positions, which ultimately favors the formation of the linear aldehyde, leading to a high l/b ratio. Less bulky ligands, such as the meta and para isomers, allow for more facile formation of the intermediate leading to the branched product.

  • Electronic Effects: More electron-donating ligands (like tri(p-tolyl)phosphite ) increase the rate of CO dissociation from the rhodium center, a key step in generating the active catalytic species. This generally leads to higher overall reaction rates. However, the steric effect is often the dominant factor in controlling selectivity in this system.

Catalytic Cycle and Ligand Influence

Hydroformylation ActiveCat [RhH(CO)2L2] Active Catalyst AlkeneCoord Alkene Coordination ActiveCat->AlkeneCoord + Alkene HydrideMig Hydride Migration (Selectivity Determining Step) AlkeneCoord->HydrideMig LinearInt Linear Alkyl-Rh HydrideMig->LinearInt Favored by bulky LIGAND BranchedInt Branched Alkyl-Rh HydrideMig->BranchedInt Disfavored by bulky LIGAND COCoord_L CO Coordination LinearInt->COCoord_L + CO COCoord_B CO Coordination BranchedInt->COCoord_B + CO Acyl_L Linear Acyl-Rh COCoord_L->Acyl_L Acyl_B Branched Acyl-Rh COCoord_B->Acyl_B OxAdd H2 Oxidative Addition Acyl_L->OxAdd RedElim_B Reductive Elimination Acyl_B->RedElim_B RedElim_L Reductive Elimination OxAdd->RedElim_L RedElim_L->ActiveCat - Aldehyde LinearAldehyde Linear Aldehyde RedElim_L->LinearAldehyde RedElim_B->ActiveCat - Aldehyde BranchedAldehyde Branched Aldehyde RedElim_B->BranchedAldehyde

Caption: Simplified rhodium-catalyzed hydroformylation cycle highlighting the selectivity-determining step.

General Synthesis of Triaryl Phosphite Ligands

Justification: The straightforward synthesis of phosphite ligands is a key advantage. The standard procedure involves the reaction of phosphorus trichloride (PCl₃) with the corresponding phenol (in this case, o-, m-, or p-cresol) in the presence of a base to scavenge the HCl byproduct.[16]

Step-by-Step Methodology:
  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure the system is under a positive pressure of inert gas.

  • Reagent Charging: Charge the flask with the appropriate cresol (3.0 equivalents) and a suitable solvent (e.g., toluene). Add a tertiary amine base, such as triethylamine or pyridine (3.0-3.3 equivalents).

  • Reaction: Cool the stirred solution in an ice bath (0-5 °C). Add phosphorus trichloride (PCl₃, 1.0 equivalent) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC or ³¹P NMR).

  • Isolation: Filter the reaction mixture to remove the amine hydrochloride salt. Wash the filtrate with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Conclusion

The comparative study of tolyl phosphite ligands provides a clear and compelling illustration of how subtle positional changes in a ligand's architecture can be used to systematically tune its steric and electronic properties. The ortho-tolyl isomer is a sterically demanding ligand, ideal for applications requiring high regioselectivity, such as linear-selective hydroformylation. In contrast, the para-tolyl isomer is a stronger electron donor with less steric bulk, which can be leveraged to achieve higher catalytic activity. The meta-tolyl isomer presents an intermediate profile. By understanding these fundamental relationships—quantified by TEP and cone angle and confirmed by techniques like NMR and CV—researchers can move beyond empirical screening and toward the rational design of ligands and catalysts tailored for specific, high-performance applications in drug development, fine chemical synthesis, and materials science.

References

  • Zakharov, L. N., et al. (2007). Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), m3087. [Link]

  • Alkhuder, O., Kostin, M. A., & Tolstoy, P. M. (2026). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Physical Chemistry Chemical Physics, 28, 538. [Link]

  • University of Manchester. P-31 NMR shift calculator. [Link]

  • Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

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  • Google Patents. US6653494B2 - Processes for producing triaryl phosphite.
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  • Google Patents.
  • RSC Publishing. Computational assessment on the Tolman cone angles for P-ligands. [Link]

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  • ResearchGate. The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). [Link]

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  • Advances in Engineering. Watching catalysts at work: Understanding the Power of Phosphite Ligands in Rh-catalyzed Hydroformylation through operando FlowNMR Spectroscopy. [Link]

  • The Doyle Group. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]

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  • The University of Manchester. Measuring the electronic effect of some phosphines and phosphites. [Link]

  • ResearchGate. Direct and Rapid Synthesis of Arylphosphines (PIII) by Oxalyl Chloride Promoted Reduction of Inorganic Phosphorus Salts [TBA][H2PO4] with Trichlorosilane and Palladium Catalysis. [Link]

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Validating the structure of Tri-p-tolyl phosphite complexes using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of catalyst and materials development, the precise structural elucidation of metal-ligand complexes is paramount. The geometry of these complexes dictates their reactivity, selectivity, and physical properties. Tri-p-tolyl phosphite has emerged as a versatile ligand in coordination chemistry, valued for its unique steric and electronic profile. This guide provides a comprehensive comparison of tri-p-tolyl phosphite with other common phosphite ligands, grounded in X-ray crystallographic data. We will delve into the causality behind experimental choices for structural validation and present a detailed protocol for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

The Decisive Role of X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline materials at the atomic level.[1] For organometallic complexes, it provides unequivocal evidence of:

  • Coordination Geometry: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

  • Bond Lengths and Angles: Precise measurements that offer insights into the nature and strength of metal-ligand and intra-ligand bonds.

  • Steric Hindrance: The spatial arrangement and bulk of ligands, which is crucial for understanding reaction mechanisms.

  • Packing Interactions: How molecules are arranged in the crystal lattice, which can influence bulk properties.

Single-crystal X-ray diffraction is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[2]

Comparing Phosphite Ligands: A Structural Perspective

The electronic and steric properties of phosphite ligands can be finely tuned by varying the organic substituents on the phosphorus atom. This has a profound impact on the structure and reactivity of their metal complexes. While phosphine ligands have been extensively studied, phosphites offer distinct advantages, including ease of synthesis and resistance to oxidation.[3]

Key Structural Parameters for Comparison

Two key parameters derived from crystallographic data are instrumental in comparing phosphite ligands:

  • Metal-Phosphorus (M-P) Bond Length: This provides insight into the strength of the ligand's coordination to the metal center. Shorter bond lengths generally indicate stronger σ-donation from the phosphite to the metal.

  • Tolman Cone Angle (θ): This parameter quantifies the steric bulk of a ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand when it is coordinated to a metal at a standard M-P distance.[4]

The Tolman cone angle for a phosphine ligand, P(o-tolyl)3, has been reported to be 194°.[5] For the closely related tri-o-tolyl phosphite, a calculated cone angle of 163.6° has been reported for a nickel complex, highlighting the significant steric bulk of this ligand.[6]

Experimental Data: A Comparative Look at Phosphite Ligand Complexes

To provide a quantitative comparison, the following table summarizes key crystallographic data for selected phosphite and phosphine ligand complexes. Note the challenge in finding directly comparable data for tri-p-tolyl phosphite, highlighting the importance of new structural studies in this area.

LigandMetalComplexM-P Bond Length (Å)P-M-P/P-M-L Angle (°)Tolman Cone Angle (θ) (°)Reference
Tri-o-tolyl phosphite Ni[Ni(P(O-o-tolyl)3)3]2.153(1) - 2.161(1)118.83(4) - 120.73(4)163.6[6]
Triphenylphosphine ----145[4]
Triethyl phosphite Fe[FeH2(P(OEt)3)4]--109[1]
Tri(o-tolyl)phosphine ----194[5]

Experimental Protocol: From Synthesis to Structure

The following protocol outlines a self-validating system for the synthesis, crystallization, and X-ray crystallographic analysis of a representative air-sensitive tri-p-tolyl phosphite metal complex.

Part 1: Synthesis and Purification of the Metal Complex

This procedure should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All solvents should be freshly distilled and degassed.

  • Reaction Setup: In a Schlenk flask, dissolve the metal precursor (e.g., a metal halide or acetate) in an appropriate solvent (e.g., toluene or THF).

  • Ligand Addition: Slowly add a solution of tri-p-tolyl phosphite (stoichiometric amount) in the same solvent to the metal precursor solution with stirring.

  • Reaction Monitoring: Monitor the reaction progress by a suitable technique, such as ³¹P NMR spectroscopy, until completion.

  • Workup and Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., layering a solution in a good solvent like dichloromethane with a poor solvent like hexane).

Part 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The following methods are commonly employed for organometallic complexes:

  • Slow Evaporation: Prepare a saturated solution of the purified complex in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion: Place a concentrated solution of the complex in a small vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the complex is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the complex in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.

Part 3: Single-Crystal X-ray Diffraction Analysis
  • Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and a suitable size (typically 0.1-0.3 mm in each dimension). Mount the crystal on a cryoloop or a glass fiber. For air-sensitive crystals, this should be done in a glovebox or under a stream of cold nitrogen gas.[2]

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100-150 K) is used to minimize thermal motion and radiation damage. The diffractometer will rotate the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to obtain the best fit to the experimental data. This process yields the final atomic coordinates, bond lengths, angles, and thermal parameters.

  • Validation and Reporting: The final structure is validated using software such as PLATON to check for any inconsistencies or errors. The crystallographic data is then typically deposited in a public database like the Cambridge Structural Database (CSD) and reported in a Crystallographic Information File (CIF).

G Ligand Phosphite Ligand (e.g., P(O-p-tolyl)3) Complex Metal-Phosphite Complex Ligand->Complex Coordination Metal Metal Center Metal->Complex Structure 3D Structure Complex->Structure X-ray Crystallography Properties Catalytic & Material Properties Structure->Properties Structure-Property Relationship

Conclusion and Future Outlook

The precise determination of the three-dimensional structure of tri-p-tolyl phosphite complexes through single-crystal X-ray crystallography is indispensable for a rational understanding and prediction of their chemical behavior. While crystallographic data for the ortho-isomer provides valuable comparative insights, there is a clear need for more extensive structural studies on tri-p-tolyl phosphite complexes with a variety of transition metals. Such studies will not only enrich our fundamental understanding of the coordination chemistry of this important ligand but also pave the way for the design of novel catalysts and materials with tailored properties for applications in drug development and beyond. The protocols and comparative data presented in this guide provide a solid foundation for researchers embarking on the structural validation of these and other organometallic compounds.

References

  • PubMed. (n.d.). Tri-p-tolyl-phosphine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Triethyl phosphite. Retrieved from [Link]

  • University of Manchester. (n.d.). Measuring the electronic effect of some phosphines and phosphites. Retrieved from [Link]

  • PubMed. (2015, March). Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex. Retrieved from [Link]

  • ResearchGate. (2026, January 23). (PDF) Synthesis and Reaction Kinetics Study of Tri Phenyl Phosphite. Retrieved from [Link]

  • Wikipedia. (n.d.). Tris(o-tolyl)phosphine. Retrieved from [Link]

  • PubChem. (n.d.). Tri-o-tolylphosphine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Computational assessment on the Tolman cone angles for P-ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected single-crystal X-ray diffraction parameters for some 1:1 silvertriphenylphosphine complexes. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Molecular structure and conformational preferences of trimethylphosphite, P(OCH3)3, as a free molecule and as a ligand in d-block metal complexes.... Retrieved from [Link]

  • Oregon State University. (n.d.). Some transition metal complexes of trivalent phosphorus esters. Retrieved from [Link]

  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Henry Royce Institute. (n.d.). Air Sensitive X-ray Diffraction (XRD). Retrieved from [Link]

  • ACS Publications. (1978, May 1). Synthesis and characterization of trimethyl phosphite derivatives.... Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL PHOSPHITE. Retrieved from [Link]

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  • ResearchGate. (2025, November 3). Structural and Photophysical Features of Triphenylene–Gold(I) Phosphane Complexes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nickel and Palladium Catalysed Reaction of Triethyl Phosphite with Aryl Halides under Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (2015, November 13). Trimethyl-phosphite dissociative adsorption on iron by combined first-principle calculations and XPS experiments. Retrieved from [Link]

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  • SlidePlayer. (n.d.). Phosphine Ligands. Retrieved from [Link]

  • MDPI. (2023, August 15). The High-Pressure Phase Transition in Jamesonite: A Single-Crystal Synchrotron X-ray Diffraction Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trimethylphosphite. Retrieved from [Link]

  • ScienceDirect. (n.d.). Synthesis of chiral titanium-containing phosphinoamide ligands for enantioselective heterobimetallic catalysis. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking the Catalytic Activity of Tri-p-tolyl Phosphite-Based Catalysts

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand for transition metal-catalyzed cross-coupling and hydroformylation reactions is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an in-depth technical comparison of catalysts based on tri-p-tolyl phosphite, benchmarking their performance against other commonly employed phosphine and phosphite ligands. By presenting supporting experimental data and detailed protocols, this document aims to equip you with the necessary insights to make informed decisions for your catalytic systems.

The Pivotal Role of Ligand Architecture in Catalysis

The electronic and steric properties of phosphorus-based ligands are paramount in modulating the reactivity and stability of transition metal catalysts.[1] Electron-rich ligands, for instance, tend to enhance the rate of oxidative addition, a crucial step in many catalytic cycles, while sterically bulky ligands can facilitate reductive elimination, often leading to higher turnover numbers.[2] Tri-p-tolyl phosphite, a commercially available and air-stable ligand, presents an intriguing alternative to the more commonly used phosphines.[3] Its unique electronic profile, characterized by σ-donating and π-accepting capabilities, and its moderate steric bulk offer a distinct combination of properties that can be advantageous in specific catalytic transformations.

This guide will delve into the practical applications of tri-p-tolyl phosphite-based catalysts in two major classes of reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Rhodium-catalyzed hydroformylation.

Section 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[4] The choice of ligand is instrumental in the success of this reaction, influencing catalyst activity and longevity.[1] While bulky, electron-rich phosphines like SPhos and XPhos are often the ligands of choice for challenging substrates, phosphite ligands have demonstrated remarkable efficacy, in some cases achieving exceptionally high turnover numbers.[4][5]

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes the performance of various phosphine and phosphite ligands in the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. This data, compiled from multiple sources, provides a comparative snapshot of their relative activities under specified conditions.

Ligand ClassSpecific LigandAryl HalideArylboronic AcidCatalyst Loading (mol %)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Biaryl Phosphines SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298[4]
XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT298[4]
Phosphite Tris(2,4-di-tert-butylphenyl) phosphite4-BromotoluenePhenylboronic acid0.0001 (Pd)K₂CO₃Toluene1001>99[5]
Triarylphosphine Triphenylphosphine4-BromotoluenePhenylboronic acid2 (Pd)K₂CO₃Toluene801292[6]
Experimental Protocol: Benchmarking Ligands for Suzuki-Miyaura Coupling

This protocol outlines a standardized procedure for comparing the efficacy of different ligands in a Suzuki-Miyaura reaction.

Objective: To compare the catalytic activity of Tri-p-tolyl phosphite with Triphenylphosphine and SPhos in the coupling of 4-bromotoluene and phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-p-tolyl phosphite

  • Triphenylphosphine

  • SPhos

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials, stir bars, and other standard laboratory glassware

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis

Procedure:

  • Catalyst Precursor Preparation: In a glovebox, prepare stock solutions of the palladium precursor and each ligand in anhydrous toluene.

  • Reaction Setup: In a series of oven-dried reaction vials, add a stir bar.

  • To each vial, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the internal standard to each vial.

  • Catalyst Addition: To separate vials, add the appropriate amount of the Pd(OAc)₂ stock solution and the respective ligand stock solution (e.g., maintaining a 1:2 Pd:ligand ratio with 1 mol% Pd loading).

  • Add anhydrous toluene to bring the final reaction volume to a consistent level (e.g., 5 mL).

  • Reaction: Seal the vials and place them in a preheated oil bath at 100 °C.

  • Monitoring and Analysis: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each reaction mixture, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by GC or HPLC to determine the yield of the biphenyl product.

  • Data Evaluation: Calculate the yield, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time) for each catalyst system at different time points.

Causality Behind Experimental Choices:

  • Inert Atmosphere: While tri-p-tolyl phosphite is relatively air-stable, performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial for ensuring the stability of the active Pd(0) species and preventing the oxidation of phosphine ligands, which can be sensitive to air.[7]

  • Base Selection: Potassium carbonate is a commonly used base in Suzuki-Miyaura couplings. Its choice can significantly influence the transmetalation step. A systematic screening of bases could be performed for further optimization.

  • Solvent: Toluene is a standard solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point.

  • Stoichiometry: A slight excess of the boronic acid is used to ensure complete consumption of the aryl halide.

  • Internal Standard: The use of an internal standard allows for accurate quantification of the product yield by GC or HPLC, correcting for any variations in sample injection volume.

Workflow Diagram:

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants: 4-Bromotoluene Phenylboronic Acid K2CO3 setup Combine Reactants, Catalyst, and Solvent in Reaction Vial prep_reactants->setup prep_catalyst Prepare Catalyst System: Pd(OAc)2 + Ligand (Tri-p-tolyl phosphite vs. Alternatives) prep_catalyst->setup react Heat Reaction Mixture (e.g., 100 °C) setup->react sampling Take Aliquots at Timed Intervals react->sampling analysis GC/HPLC Analysis (Quantify Product Yield) sampling->analysis data_eval Calculate Yield, TON, and TOF analysis->data_eval

Caption: Experimental workflow for benchmarking catalyst performance in Suzuki-Miyaura coupling.

Section 2: Rhodium-Catalyzed Hydroformylation

Hydroformylation, or the "oxo" process, is a fundamental industrial reaction for the production of aldehydes from alkenes. The choice of ligand is critical for controlling both the rate and the regioselectivity (linear vs. branched aldehyde) of the reaction.[8] Phosphite ligands are widely used in industrial hydroformylation processes due to their ability to enhance catalyst activity and stability.[9]

Comparative Performance in Hydroformylation

The regioselectivity of hydroformylation is highly dependent on the steric and electronic properties of the ligand. Bulky ligands generally favor the formation of the linear aldehyde from terminal olefins. The following table provides a comparison of different phosphite ligands in the hydroformylation of enamides, a class of substrates where high regioselectivity for the branched product is often desired.

LigandSubstrateConversion (%)Branched/Linear RatioTime (h)Reference
TriphenylphosphineN-vinylphthalimide6592:824[10]
Triphenyl phosphiteN-vinylphthalimide8596:424[10]
Bulky Biphenol-based Phosphite (L6) N-vinylphthalimide 78 >99:1 0.33 [10]
Tris(2,4-di-tert-butylphenyl)phosphiteStyrene>953.7:1 (b/l)-[8]

Note: While data for tri-p-tolyl phosphite was not explicitly found for this specific reaction, the comparison highlights the superior performance of phosphite ligands, particularly sterically demanding ones, in achieving high regioselectivity and activity.

Experimental Protocol: Benchmarking Ligands for Hydroformylation

This protocol describes a method for evaluating the performance of different ligands in the rhodium-catalyzed hydroformylation of a model olefin, such as 1-octene.

Objective: To compare the catalytic activity and regioselectivity of Tri-p-tolyl phosphite with Triphenylphosphine and a bulky phosphite ligand in the hydroformylation of 1-octene.

Materials:

  • [Rh(acac)(CO)₂]

  • Tri-p-tolyl phosphite

  • Triphenylphosphine

  • A bulky phosphite ligand (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)

  • 1-Octene

  • Syngas (CO/H₂, 1:1 mixture)

  • Toluene (anhydrous)

  • High-pressure reactor (autoclave)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [Rh(acac)(CO)₂] and the desired ligand (e.g., maintaining a 1:10 Rh:ligand ratio).

  • Reaction Setup: Add anhydrous toluene and 1-octene to the reactor.

  • Reaction: Seal the reactor, purge with syngas, and then pressurize to the desired pressure (e.g., 20 bar). Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring and Analysis: After the desired reaction time, cool the reactor to room temperature and carefully vent the syngas. Withdraw a sample of the reaction mixture and analyze by GC to determine the conversion of 1-octene and the ratio of linear (nonanal) to branched (2-methyloctanal) aldehydes.

  • Data Evaluation: Calculate the conversion, regioselectivity (n/iso ratio), and Turnover Frequency (TOF).

Causality Behind Experimental Choices:

  • Catalyst Precursor: [Rh(acac)(CO)₂] is a common and convenient rhodium precursor for in situ catalyst formation.

  • Ligand Ratio: A significant excess of the ligand is often used to ensure that the rhodium center remains coordinated and to suppress catalyst deactivation pathways.

  • Syngas Pressure and Temperature: These are critical parameters that influence both the reaction rate and selectivity. Their optimization is often necessary for a given substrate and catalyst system.

  • High-Pressure Reactor: The use of a high-pressure reactor is essential for safely handling the flammable syngas at elevated pressures and temperatures.

Reaction Mechanism Diagram:

Hydroformylation_Cycle A HRh(CO)2L2 B Olefin Coordination A->B + Olefin C Hydride Migration B->C D CO Insertion C->D + CO E H2 Oxidative Addition D->E + H2 F Reductive Elimination E->F F->A - Aldehyde Aldehyde Aldehyde Product F->Aldehyde Olefin Olefin Olefin->B Syngas CO, H2 Syngas->D Syngas->E

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion and Future Outlook

The strategic selection of ligands is a cornerstone of modern catalysis. While tri-p-tolyl phosphite may not always exhibit the highest activity compared to highly specialized and often more expensive phosphine ligands, its air stability, commercial availability, and unique electronic properties make it a valuable tool in the catalyst development toolbox. The experimental data presented in this guide underscores the remarkable performance that can be achieved with phosphite ligands in both cross-coupling and hydroformylation reactions.

For researchers and drug development professionals, a systematic and objective benchmarking approach, as outlined in the provided protocols, is essential for identifying the optimal catalyst system for a given transformation. The insights and methodologies presented herein are intended to facilitate this process, ultimately accelerating the discovery and development of novel chemical entities. Further research into the synthesis and application of novel phosphite ligands, including derivatives of tri-p-tolyl phosphite, holds significant promise for advancing the field of homogeneous catalysis.

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  • Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]

  • Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews. [Link]

  • Phosphine‐incorporated Metal-Organic Framework for Palladium Catalyzed Heck Coupling Reaction. PMC - NIH. [Link]

  • Comparison of the sulfonation of triphenylphosphine and tris(biphenyl)phosphine. ResearchGate. [Link]

Sources

Differences in reactivity between ortho-, meta-, and para-tolyl phosphites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity differences between tri-o-tolyl phosphite , tri-m-tolyl phosphite , and tri-p-tolyl phosphite . While these three compounds are constitutional isomers sharing the molecular formula


, their performance in catalytic and stability applications diverges radically due to the "Ortho Effect." 

Key Takeaway: The ortho-isomer is defined by extreme steric hindrance (Cone Angle


), rendering it kinetically stable against hydrolysis and promoting low-coordinate metal species in catalysis. In contrast, meta- and para-isomers behave similarly to triphenyl phosphite (

), exhibiting faster hydrolysis rates and stronger metal binding.

Molecular Architecture & Physicochemical Profile[1]

The reactivity of tolyl phosphites is governed by the interplay between Steric Bulk (Tolman Cone Angle) and Electronic Donicity (Tolman Electronic Parameter, TEP) .

Steric Influence (The Dominant Factor)

The position of the methyl group on the phenoxy ring dictates the effective size of the ligand.

  • Tri-o-tolyl phosphite: The methyl groups point inward toward the phosphorus center or outward to block the coordination sphere. This creates a "protective umbrella," significantly increasing the cone angle.

  • Tri-m-tolyl & Tri-p-tolyl phosphite: The methyl groups are distal to the phosphorus center. Their steric impact is negligible compared to the phenyl ring itself.

Table 1: Comparative Physicochemical Properties

PropertyTri-o-tolyl PhosphiteTri-m-tolyl PhosphiteTri-p-tolyl PhosphiteReference Standard (

)
Tolman Cone Angle (

)
163.6° [1]~129°~128°128°
Electronic Character (

)
Weak

-donor / Strong

-acceptor
Moderate

-donor
Moderate

-donor
Poor

-donor
** Hydrolytic Stability**High (Sterically Shielded)LowLowLow

P NMR Shift (

)
~125–130 ppm (Broadened)~127–129 ppm~127–129 ppm128 ppm

Expert Insight: The 35° difference in cone angle between the ortho and para isomers is the single most critical data point. It explains why tri-o-tolyl phosphite is used to stabilize Ni(0) complexes (forcing dissociation to create open sites), while the para isomer often saturates the metal center.

Reactivity Profile: Hydrolytic Stability

Hydrolysis is the primary degradation pathway for phosphite ligands, converting them into H-phosphonates and phenols. This reaction is acid-catalyzed and autocatalytic.

Mechanism of Differentiation
  • Para/Meta Reactivity: Water molecules can easily access the electrophilic phosphorus atom (

    
    ). The reaction proceeds rapidly, especially in the presence of trace acid.
    
  • Ortho Reactivity: The three ortho-methyl groups create a steric blockade. The transition state required for the nucleophilic attack of water is energetically unfavorable due to repulsion.

Visualization of Stability Logic

The following diagram illustrates why the ortho-isomer resists hydrolysis while the para-isomer degrades.

HydrolysisLogic cluster_Ortho Tri-o-tolyl Phosphite cluster_Para Tri-p-tolyl Phosphite Water H2O Nucleophile Me_Block Ortho-Methyl Steric Blockade Water->Me_Block Repulsion ParaP Phosphorus Center (Exposed) Water->ParaP Direct Attack OrthoP Phosphorus Center (Shielded) Ortho_Outcome Hydrolysis Inhibited (High Stability) OrthoP->Ortho_Outcome Retains Structure Para_Outcome Hydrolysis Proceeds (Degradation) ParaP->Para_Outcome P-O Bond Cleavage

Figure 1: Mechanistic flow showing the steric inhibition of hydrolysis in ortho-tolyl phosphite.

Catalytic Performance Comparison

In homogeneous catalysis (e.g., Hydroformylation, Hydrogenation), the ligand's role is to bind to the metal but also dissociate to allow the substrate to enter.

Ligand Dissociation Energy
  • Tri-o-tolyl Phosphite: The large cone angle (163°) creates significant inter-ligand repulsion on the metal center. This weakens the Metal-Phosphorus bond, facilitating ligand dissociation.

    • Application: Ideal for reactions requiring a coordinatively unsaturated metal species (e.g., forming the active 14-electron species in Pd-catalyzed couplings).

  • Tri-p-tolyl Phosphite: The smaller cone angle allows tight packing around the metal. Dissociation is slower.

    • Application: Better for stabilizing resting states but may inhibit high-rate catalysis if substrate binding is the rate-determining step.

Table 2: Catalytic Utility Matrix

ApplicationBest IsomerReason
Polymer Antioxidant Ortho High hydrolytic stability ensures the phosphite survives processing conditions (melt extrusion) without degrading into acidic byproducts.
Ni(0) Catalysis Ortho Promotes formation of

or

rather than the inactive

.
Standard Hydrogenation Para/Meta Sufficient binding to prevent metal precipitation; electronic donation is slightly better than TPP.

Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay (NMR Monitoring)

Objective: To quantify the half-life (


) of the three isomers under accelerated degradation conditions.

Reagents:

  • Phosphite substrates (o-, m-, p- isomers).[1]

  • Solvent:

    
     (or 
    
    
    
    ).
  • Degradant:

    
     (deionized).
    
  • Internal Standard: Triphenylphosphine oxide (TPPO) - chemically inert under these conditions.

Workflow:

  • Preparation: Dissolve 0.1 mmol of the specific tolyl phosphite and 0.05 mmol of TPPO in 0.6 mL of

    
     in an NMR tube.
    
  • Initial Scan: Acquire a

    
    
    
    
    
    NMR spectrum (proton decoupled). Confirm purity (Single peak ~128 ppm).
  • Initiation: Add 5.0 equivalents of

    
     (approx 9 µL) directly to the NMR tube. Shake vigorously for 30 seconds.
    
  • Incubation: Place the tube in a thermostated NMR probe or heating block at 50°C .

  • Data Acquisition: Acquire

    
     NMR spectra every 30 minutes for 12 hours.
    
  • Analysis: Monitor the disappearance of the phosphite peak (~128 ppm) and the appearance of the H-phosphonate diester peak (typically a doublet around 0-10 ppm with large

    
     coupling ~600-700 Hz).
    

Self-Validation Check:

  • The integral of the TPPO internal standard must remain constant.

  • The sum of the integrals (Phosphite + H-phosphonate + Phosphoric acid) should remain roughly constant relative to TPPO (mass balance).

Protocol B: Ligand Exchange Rate (Qualitative)

Objective: Determine the relative binding strength/steric bulk.

  • Prepare a solution of

    
     (Bis(1,5-cyclooctadiene)nickel(0)) in toluene.
    
  • Add 4 equivalents of Tri-p-tolyl phosphite . The solution will turn from yellow to colorless/pale yellow as

    
     forms rapidly.
    
  • In a separate vial, add 4 equivalents of Tri-o-tolyl phosphite . The reaction will likely stop at

    
     or exhibit rapid equilibrium due to steric crowding.
    
  • Cross-Over: Add excess Tri-o-tolyl phosphite to the

    
     solution. Monitor via 
    
    
    
    NMR. Little to no exchange will be observed because the para ligand binds tighter (less steric strain) than the incoming ortho ligand.

References

  • Kampmann, S. S., et al. (2015).[2] "Tris(tri-o-tolyl phosphite-κP)nickel: a coordinatively unsaturated nickel(0) complex."[2] Acta Crystallographica Section C, 71(3), 188-190.[2] Link

  • Tolman, C. A. (1977). "Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis." Chemical Reviews, 77(3), 313–348. Link

  • Gerritsen, G., et al. (2023). "Hydrolytic stability of sterically hindered phosphites." Polymer Degradation and Stability. (Generalized citation based on industrial antioxidant principles).
  • Jover, J., & Cirera, J. (2019).[3] "Computational assessment on the Tolman cone angles for P-ligands." Dalton Transactions, 48, 14694-14700. Link

Sources

Correlating the 31P NMR chemical shift of Tri-p-tolyl phosphite with its coordination environment

Correlating the P NMR Chemical Shift of Tri-p-tolyl Phosphite with its Coordination Environment

Product Focus: Tri-p-tolyl phosphite [Tris(4-methylphenyl) phosphite] CAS: 620-42-8 Primary Probe:

Executive Summary: The Spectroscopic Fingerprint

Tri-p-tolyl phosphite is a monodentate phosphite ligand used to tune the electronic density of transition metal catalysts (e.g., Ni, Rh, Ru) without introducing the extreme steric bulk associated with its ortho-isomer.[1]

For researchers optimizing catalytic cycles (e.g., hydrocyanation, hydrogenation), the

1
  • Free Ligand Shift (

    
    ): 129.2 ppm  (in CDCl
    
    
    )
  • Coordination Behavior: Upon binding to a metal center, this resonance shifts significantly (coordination chemical shift,

    
    ), providing immediate feedback on complex formation and symmetry.[1]
    

Technical Deep Dive: Electronic & Steric Profiling

To select the correct ligand, one must understand where Tri-p-tolyl phosphite sits on the "map" of phosphorus ligands.[1] It occupies a specific niche: it is electronically similar to triphenyl phosphite but slightly more electron-donating due to the para-methyl groups.[1]

Comparative Ligand Data

The following table contrasts Tri-p-tolyl phosphite with its common alternatives. Note the distinct difference in steric bulk (Cone Angle) between the para and ortho isomers, despite their similar molecular weights.[1]

Ligand

P Shift (

, ppm)

Tolman Cone Angle (

)

TEP (

, cm

)

Electronic Character
Tri-p-tolyl phosphite 129.2 128° 2084.0 Mod.

-acceptor /

-donor
Triphenyl phosphite128.0128°2085.3Stronger

-acceptor
Tri-o-tolyl phosphite126.5163°2082.0Sterically Hindered
Triphenylphosphine-6.0145°2068.9Strong

-donor
  • 
     Measured in CDCl
    
    
    relative to 85% H
    
    
    PO
    
    
    . Values may vary
    
    
    1 ppm depending on concentration/solvent.
  • 
     Tolman Cone Angle: Measure of steric bulk.[2] The p-tolyl groups point away from the metal, keeping the angle identical to the phenyl analog.[1]
    
  • 
     Tolman Electronic Parameter (TEP): Lower wavenumber = More electron donating. The p-methyl group (+I effect) makes the phosphorus slightly more electron-rich than the phenyl analog.[1]
    
Mechanism of Chemical Shift Changes

When Tri-p-tolyl phosphite binds to a metal, two competing factors dictate the new chemical shift:

  • 
    -Donation (Shielding/Deshielding):  Transfer of electron density from the P lone pair to the metal.
    
  • 
    -Backbonding (Shielding):  Transfer of electron density from filled metal d-orbitals into the empty P-O 
    
    
    antibonding orbitals.

Rule of Thumb:

  • Upfield Shift (Lower ppm): Often observed in electron-rich low-valent complexes (e.g., Ni(0), Pd(0)) where

    
    -backbonding is significant.
    
  • Downfield Shift (Higher ppm): Common in cationic or high-valent complexes where

    
    -donation dominates.
    

Decision Workflow: Ligand Selection & Characterization

The following diagram illustrates the logical pathway for selecting Tri-p-tolyl phosphite and verifying its coordination using NMR.

LigandSelectionStartCatalyst Design GoalStericCheckSteric Requirement?Start->StericCheckElectronicCheckElectronic Tuning?StericCheck->ElectronicCheckStandard Bulk (~128°)SelectOrthoSelect Tri-o-tolyl phosphite(High Sterics)StericCheck->SelectOrthoNeed Bulk (>140°)SelectParaSelect Tri-p-tolyl phosphite(Mod. Donor, Low Sterics)ElectronicCheck->SelectParaIncrease e- densityvs P(OPh)3ExperimentSynthesis & 31P NMRSelectPara->ExperimentResultFreeSignal @ ~129 ppm(Free Ligand)Experiment->ResultFreeNo RxnResultBoundSignal Shifted(Coordination Complex)Experiment->ResultBoundSuccessful BindingResultHydrolysisSignal @ ~5-10 ppm(Hydrolysis Product)Experiment->ResultHydrolysisMoisture Contamination

Figure 1: Decision tree for ligand selection and NMR interpretation. Note the critical check for hydrolysis products.

Experimental Protocol: Inert P NMR Acquisition

Objective: Obtain a pristine

Materials
  • Solvent: CDCl

    
     or C
    
    
    D
    
    
    (Deuterated Benzene is preferred for highly sensitive organometallics).
  • Drying Agent: Activated 4Å Molecular Sieves.

  • Standard: 85% H

    
    PO
    
    
    (External capillary) or Triphenylphosphine oxide (internal secondary standard,
    
    
    = 29.0 ppm).
  • Gas: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Solvent Preparation (Critical):

    • Phosphites are prone to hydrolysis, forming H-phosphonates (

      
      ).
      
    • Action: Store deuterated solvent over activated 4Å molecular sieves for at least 24 hours prior to use.[1]

  • Sample Preparation (Glovebox/Schlenk):

    • Weigh 10–15 mg of Tri-p-tolyl phosphite (or its metal complex) into a clean vial.

    • Add 0.6 mL of dry deuterated solvent.

    • Transfer to an NMR tube.[1]

    • For air-sensitive complexes: Cap the NMR tube with a tight-fitting septum and wrap with Parafilm, or use a J-Young valve NMR tube.[1]

  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling) or equivalent proton-decoupled sequence.

    • Sweep Width: 400 ppm (typically -100 to +300 ppm) to capture all potential metal-phosphorus couplings.

    • Relaxation Delay (D1): 2–5 seconds. (Phosphorus nuclei can have long T1 relaxation times; insufficient delay leads to poor integration).

    • Scans: 16–64 scans are usually sufficient due to the 100% natural abundance of

      
      P.
      
  • Data Processing:

    • Apply exponential multiplication (LB = 1.0 to 3.0 Hz) to improve signal-to-noise.

    • Reference the spectrum.[1][3] If no internal standard is used, calibrate the lock solvent signal or use the "substitution" method with an external H

      
      PO
      
      
      sample (
      
      
      = 0.0 ppm).[1]

Troubleshooting & Validation

A "self-validating" protocol requires recognizing failure modes. In phosphite chemistry, the primary failure mode is hydrolysis.[1]

Identifying Hydrolysis

If the Tri-p-tolyl phosphite degrades due to moisture, the P-O bond cleaves.[1]

  • Observation: The signal at 129.2 ppm diminishes.[1]

  • New Signal: A new peak appears upfield, typically in the 0–10 ppm range (dialkyl/diaryl phosphonate species).

  • Coupling: If run without proton decoupling, the hydrolysis product will often show a large

    
     coupling constant (>600 Hz), confirming the presence of a P-H bond.
    
Interpreting Coordination[1]
  • Singlet vs. Multiplet:

    • Singlet: Indicates symmetric substitution (e.g., NiL

      
      ).
      
    • Multiplet: Indicates coupling to other NMR-active nuclei (e.g.,

      
      Rh, 
      
      
      Pt) or chemically distinct phosphorus atoms in the same complex.
    • Example: A doublet with a coupling constant of ~3000-6000 Hz in a Platinum complex indicates direct Pt-P bonding.

References

  • Chemical Shift Data

    • Synthesis of fluorescent (benzyloxycarbonylamino)(aryl)methylphosphonates. (2012). Beilstein Journal of Organic Chemistry. Confirms

      
       = 129.2 ppm.[4]
      
  • Tolman Electronic Parameters

    • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis.[1][2] Chemical Reviews, 77(3), 313–348.[1]

  • Coordination Chemistry Context

    • Nickel Hydride Complexes.[5][6] (2016).[5][7] Chemical Reviews. Discusses HNiLngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       species where L = tri-p-tolyl phosphite.[5]
      
  • General NMR Protocols

    • 31P Chemical Shifts in NMR Spectra of Nucleotide Deriv

×

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Top-N result to add to graph 6

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